6-Acetyl-3,4-dihydroquinolin-2(1H)-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-acetyl-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7(13)8-2-4-10-9(6-8)3-5-11(14)12-10/h2,4,6H,3,5H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPPYJRCOQZMIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)NC(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50538520 | |
| Record name | 6-Acetyl-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50538520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62245-12-9 | |
| Record name | 6-Acetyl-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50538520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-acetyl-1,2,3,4-tetrahydroquinolin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
physicochemical properties of 6-Acetyl-3,4-dihydroquinolin-2(1H)-one
Physicochemical Properties and Process Chemistry of 6-Acetyl-3,4-dihydroquinolin-2(1H)-one
Executive Summary this compound (CAS 62245-12-9) serves as a critical "privileged scaffold" in medicinal chemistry, specifically within the quinolinone class of phosphodiesterase (PDE) inhibitors and platelet aggregation inhibitors.[1] While often overshadowed by its downstream metabolite/derivative 6-hydroxy-3,4-dihydroquinolin-2(1H)-one (the primary intermediate for Cilostazol), the 6-acetyl congener represents a pivotal branch point.[1] It functions as a precursor for Baeyer-Villiger oxidations to access the 6-hydroxy series and as a direct electrophilic handle for synthesizing novel hydrazone-based anticonvulsants and cardiotonic agents.[1]
This guide provides a rigorous technical analysis of its physicochemical profile, validated synthetic protocols, and analytical characterization standards, designed for researchers optimizing API pathways.
Part 1: Molecular Identity & Structural Analysis
The compound features a fused bicyclic system combining a benzene ring with a semi-saturated lactam (dihydro-2-quinolinone).[1] The acetyl group at position 6 is electronically significant, withdrawing electron density from the aromatic ring while providing a reactive carbonyl handle for further functionalization.
| Attribute | Detail |
| IUPAC Name | 6-Acetyl-3,4-dihydro-1H-quinolin-2-one |
| Common Synonyms | 6-Acetyl-3,4-dihydrocarbostyril; 6-Acetyldihydrocarbostyril |
| CAS Registry Number | 62245-12-9 |
| Molecular Formula | C₁₁H₁₁NO₂ |
| Molecular Weight | 189.21 g/mol |
| SMILES | CC(=O)C1=CC2=C(CCC(=O)N2)C=C1 |
| InChIKey | FXPPYJRCOQZMIL-UHFFFAOYSA-N |
Part 2: Physicochemical Profile[1][6][9][10]
The following data aggregates experimental values and validated predictive models essential for formulation and process engineering.
Table 1: Core Physicochemical Properties
| Property | Value / Range | Context & Implications |
| Physical State | White to pale yellow crystalline powder | Color degradation (browning) indicates oxidative instability of the amide nitrogen or trace metal contamination.[1][2] |
| Melting Point | 161 – 162 °C | Sharp melting range indicates high purity.[1][3] Depression below 158°C suggests incomplete acetylation or solvent inclusion.[1] |
| Solubility (Water) | Low (< 0.1 mg/mL) | Lipophilic nature requires organic co-solvents (DMSO, DMF) for biological assays. |
| Solubility (Organic) | Soluble: DMSO, DMF, hot EthanolSparingly: Dichloromethane, Ethyl Acetate | Process crystallization is best achieved using Ethanol/Water or Ethyl Acetate/Hexane gradients. |
| LogP (Octanol/Water) | ~0.8 (Experimental)1.2 (Predicted) | Moderate lipophilicity; favorable for membrane permeability in early drug discovery.[1] |
| pKa | ~14.5 (Amide NH) | The lactam proton is weakly acidic. Deprotonation requires strong bases (NaH, KOtBu) for N-alkylation.[1] |
| UV Max ( | 254 nm, 305 nm (in MeOH) | The acetophenone chromophore allows for sensitive UV detection during HPLC. |
Part 3: Synthetic Pathways & Process Chemistry[1]
The synthesis of this compound is a classic example of Friedel-Crafts Acylation applied to a deactivated heterocyclic system.[1] The amide nitrogen of the dihydroquinolinone ring acts as an ortho/para director, activating position 6 despite the deactivating effect of the carbonyl at position 2.
Protocol: Friedel-Crafts Acylation via Aluminum Chloride
Rationale:[1] This method uses Aluminum Chloride (
Reagents:
-
3,4-Dihydroquinolin-2(1H)-one (Substrate)[1][4][5][6][3][7][8][9]
-
Acetyl Chloride (Acylating agent, 1.2 eq)
-
Aluminum Chloride (
, Lewis Acid, 3.0 eq) -
1,2-Dichloroethane (Solvent, anhydrous)
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried 3-neck flask with 3,4-dihydroquinolin-2(1H)-one (10.0 g) and anhydrous DCE (100 mL) under Nitrogen atmosphere.
-
Lewis Acid Addition: Cool the suspension to 0–5°C. Add
(27.2 g) portion-wise over 20 minutes. Critical: Control exotherm to prevent tar formation.[1] -
Acylation: Add Acetyl Chloride (5.8 mL) dropwise via addition funnel, maintaining internal temperature <10°C.
-
Reaction: Allow to warm to room temperature, then reflux (83°C) for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1) or HPLC.[1][8][10][11]
-
Quenching (Hydrolysis): Cool to room temperature. Pour the reaction mixture slowly onto crushed ice/HCl (300 g ice + 20 mL conc. HCl). Safety: Vigorous evolution of HCl gas.[1]
-
Isolation: Extract with Dichloromethane (3 x 100 mL). Wash combined organics with Brine, dry over
, and concentrate in vacuo. -
Purification: Recrystallize the crude solid from Ethanol to yield off-white needles.
Visualization: Synthetic Workflow
Caption: Friedel-Crafts acylation pathway converting the lactam core to the 6-acetyl derivative via acylium ion attack.[1]
Part 4: Analytical Characterization (Self-Validating Protocols)
To ensure the integrity of the synthesized material, the following analytical signatures must be verified.
HPLC Method (Purity & Related Substances)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 254 nm.[1]
-
Retention Time: 6-Acetyl derivative typically elutes later than the 6-Hydroxy derivative due to the lipophilic ketone group.[1]
Spectroscopic Validation
-
IR (KBr Pellet):
-
3200–3100 cm⁻¹: N-H stretch (Broad, Lactam).
-
1680 cm⁻¹: C=O stretch (Ketone, conjugated).
-
1650 cm⁻¹: C=O stretch (Amide).[1]
-
-
¹H-NMR (DMSO-d₆, 400 MHz):
- 10.3 (s, 1H, NH).
- 7.8 (d, 1H, H-5, ortho to acetyl).
- 7.7 (dd, 1H, H-7).
- 6.9 (d, 1H, H-8).
- 2.9 (t, 2H, CH₂ at C4).
- 2.5 (s, 3H, Acetyl CH₃).
- 2.4 (t, 2H, CH₂ at C3).
Part 5: Application in Drug Development (The "Why")
While 6-hydroxy-3,4-dihydroquinolin-2(1H)-one is the direct precursor for Cilostazol , the 6-acetyl derivative is a versatile entry point for divergent synthesis.[1]
-
Baeyer-Villiger Oxidation: Treatment of the 6-acetyl compound with m-chloroperbenzoic acid (mCPBA) or trifluoroperacetic acid converts the acetyl group to an acetate ester.[1] Subsequent hydrolysis yields the 6-hydroxy intermediate.[1] This route is valuable when direct hydroxylation is low-yielding or when specific isotopic labeling of the oxygen is required.[1]
-
Hydrazone Linkers: The C6 ketone is highly reactive toward hydrazines.[1] Condensation with aryl hydrazines yields hydrazone derivatives that have shown potency as non-sedative anticonvulsants in preclinical models (e.g., Semicarbazone derivatives).
Visualization: Divergent Synthetic Utility
Caption: Divergent utility of the 6-acetyl scaffold in accessing Cilostazol intermediates (left) and novel anticonvulsants (right).[1]
References
-
Nishi, T., et al. (1983). Studies on 2-Oxoquinoline Derivatives as Blood Platelet Aggregation Inhibitors. II.[1] Chemical and Pharmaceutical Bulletin, 31(4), 1151-1157. (Foundational chemistry for Cilostazol intermediates).
-
Tominaga, M., et al. (1981). Studies on 2-Oxoquinoline Derivatives as Blood Platelet Aggregation Inhibitors.[1] I. Chemical and Pharmaceutical Bulletin, 29(8), 2161-2165.
-
PubChem. (2025).[1] 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone (Related Structure).[1][4][5][6][8][9] National Library of Medicine.[1] Retrieved February 2, 2026, from [Link]
-
Organic Syntheses. (1951).[1] Friedel-Crafts Acylation General Procedures. Coll. Vol. 3, p. 6. (Adapted for quinolinone systems).
Sources
- 1. 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone | C9H9NO2 | CID 2774040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Buy this compound | 62245-12-9 [smolecule.com]
- 4. 6-Hydroxy-2(1H)-3,4-dihydroquinolinone | 54197-66-9 [chemicalbook.com]
- 5. 54197-66-9 | CAS DataBase [m.chemicalbook.com]
- 6. Supplier CAS No 54197-66-9 - BuyersGuideChem [buyersguidechem.com]
- 7. 54197-66-9 CAS MSDS (6-Hydroxy-2(1H)-3,4-dihydroquinolinone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone|CAS 54197-66-9 [benchchem.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide - Google Patents [patents.google.com]
Technical Whitepaper: Preclinical Evaluation of 6-Acetyl-3,4-dihydroquinolin-2(1H)-one Scaffolds
Executive Summary
The 6-Acetyl-3,4-dihydroquinolin-2(1H)-one scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a critical intermediate for generating bioactive agents including chalcones, hydrazones, and fused heterocyclic hybrids. While the parent compound exhibits modest baseline activity, its C6-acetyl functional handle allows for Claisen-Schmidt condensations that significantly enhance lipophilicity and target binding affinity.
This technical guide outlines a rigorous, self-validating workflow for the preclinical evaluation of this scaffold and its derivatives. It moves beyond generic screening to focus on specific vulnerabilities associated with quinolinone targets: tubulin polymerization dynamics , VEGFR-2 kinase inhibition , and G2/M cell cycle arrest .
Chemical Basis & Library Logic
Before screening, researchers must recognize that the 6-acetyl group is the "warhead precursor." The screening campaign should ideally include the parent compound (as a baseline control) and a focused library of C6-functionalized derivatives.
Structure-Activity Relationship (SAR) Context[1][2]
-
The Lactam Core (Pos 1,2): Essential for hydrogen bonding (donor/acceptor) within the ATP-binding pockets of kinases.
-
The C6-Acetyl Handle: The site for derivatization. Converting this to an
-unsaturated ketone (chalcone) creates an electrophilic center capable of interacting with cysteine residues in target proteins (e.g., Tubulin).
Figure 1: SAR Logic flow transforming the inert scaffold into a bioactive hybrid.
Phase I: Primary Cytotoxicity Screening
The objective is to determine the IC50 (Half-maximal inhibitory concentration) across a panel of diverse cancer cell lines.
Cell Line Selection Rationale
Do not select cell lines randomly. Use a panel that reflects the known targets of quinolinones:
-
MCF-7 (Breast): High sensitivity to tubulin inhibitors.
-
A549 (Lung): Expresses high levels of EGFR/VEGFR; critical for kinase inhibitor screening.
-
HCT-116 (Colon): p53 wild-type; useful for distinguishing apoptotic mechanisms.
-
Bj-5ta (Normal Fibroblast): Mandatory negative control to calculate the Selectivity Index (SI).
Validated MTT Protocol
Standard: ISO 10993-5 / NCI-60 Methodology
Reagents:
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).
-
Solubilization Buffer: DMSO or acidified isopropanol.
Workflow:
-
Seeding: Plate cells at
to cells/well in 96-well plates. Incubate for 24h for attachment. -
Treatment:
-
Incubation: 48h or 72h at 37°C, 5% CO2.
-
Development: Add 10-20 µL MTT reagent. Incubate 3-4h (purple formazan crystals form).
-
Readout: Aspirate media, add 100 µL DMSO. Shake for 10 min. Measure Absorbance (OD) at 570 nm.
Data Calculation:
Phase II: Mechanistic Validation
Once "Hits" (IC50 < 10 µM) are identified, you must validate the mechanism. Quinolinone derivatives frequently act as Microtubule Destabilizers or Kinase Inhibitors .
Cell Cycle Analysis (Flow Cytometry)
Quinolinone-chalcone hybrids typically induce G2/M phase arrest , indicative of tubulin interference.
Protocol:
-
Treat cells (e.g., MCF-7) with the IC50 concentration of the lead compound for 24h.
-
Harvest cells (trypsinization) and wash with ice-cold PBS.
-
Fixation: Resuspend in 70% ethanol (dropwise) at -20°C overnight.
-
Staining: Wash ethanol.[3] Resuspend in PBS containing:
-
Propidium Iodide (PI) (50 µg/mL) - Stains DNA.
-
RNase A (100 µg/mL) - Degrades RNA to prevent artifacts.
-
-
Analysis: Measure DNA content via Flow Cytometer (FL2 channel).
-
G0/G1: 2N DNA content.
-
G2/M: 4N DNA content (Accumulation here confirms mitotic block).
-
Apoptosis Detection (Annexin V-FITC/PI)
Distinguish between cytostatic effects and cytotoxic apoptosis.
Protocol:
-
Treat cells for 24h/48h.[1]
-
Stain with Annexin V-FITC (binds exposed Phosphatidylserine) and PI (stains necrotic cells).
-
Interpretation:
-
Annexin V+/PI-: Early Apoptosis (Key indicator of specific signaling).
-
Annexin V+/PI+: Late Apoptosis/Necrosis.
-
Mechanistic Pathway Visualization
The following diagram illustrates the predicted signaling cascade for a bioactive this compound derivative.
Figure 2: Dual-mechanism pathway showing Tubulin and Kinase interference leading to apoptosis.
Data Presentation Standards
When reporting results, condense quantitative data into comparative tables. Avoid raw OD values; report derived metrics.
Table 1: Example Cytotoxicity Profile (IC50 in µM)
| Compound ID | R-Group (C6-Acetyl mod) | MCF-7 (Breast) | A549 (Lung) | Bj-5ta (Normal) | Selectivity Index (SI) |
| 6-Ac-Q (Parent) | -- | >100 | >100 | >100 | N/A |
| Deriv-A | 4-Cl-Phenyl (Chalcone) | 12.5 ± 1.2 | 8.4 ± 0.5 | >100 | >11.9 |
| Deriv-B | 3,4,5-TriMeO (Chalcone) | 2.1 ± 0.3 | 1.8 ± 0.2 | 45.0 | 25.0 |
| Doxorubicin | (Control) | 0.5 ± 0.1 | 0.4 ± 0.1 | 5.0 | 12.5 |
Note: A Selectivity Index (SI) > 10 indicates a promising therapeutic window.
References
-
Ahmed, N., et al. (2022).[4] Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. Pharmaceuticals, 15, 1071.[5] Retrieved from [Link]
-
El-Azab, A. S., et al. (2025). Molecular Docking Study of Quinolin-4(1H)-one Derivatives as VEGFR-2 Inhibitors for the Treatment of Lung Cancer. ResearchGate. Retrieved from [Link]
-
Haggag, E. G., et al. (2022).[6] Quinazolinone-Based Derivatives Induce Cell Cycle Blockade and Apoptosis.[7][6][8][9] Molecules, 27, 8577.[6] Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. mdpi.com [mdpi.com]
- 6. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [mdpi.com]
- 7. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 8. Making sure you're not a bot! [mostwiedzy.pl]
- 9. researchgate.net [researchgate.net]
spectroscopic data (NMR, IR, MS) for 6-Acetyl-3,4-dihydroquinolin-2(1H)-one
An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Acetyl-3,4-dihydroquinolin-2(1H)-one
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data for this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] As a member of the quinolinone family, its structural elucidation is paramount for understanding its reactivity, biological activity, and potential as a pharmacological agent. This document is intended for researchers, scientists, and professionals in drug development, offering field-proven insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Molecular Structure and Functional Group Analysis
This compound possesses a fused bicyclic system comprising a benzene ring and a partially hydrogenated pyridinone ring.[1] The core structure is a lactam (a cyclic amide), and it is further functionalized with an acetyl group at the C6 position. The molecular formula is C₁₁H₁₁NO₂.
The key to accurate spectral interpretation lies in understanding the electronic environment of each atom within this structure. The electron-withdrawing nature of the two carbonyl groups and the influence of the aromatic ring create a distinct spectroscopic fingerprint.
Caption: Molecular structure of this compound.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and exploring the fragmentation patterns, which provides direct evidence for the compound's elemental composition and substructures.
High-Resolution Mass Spectrometry (HRMS)
For a molecular formula of C₁₁H₁₁NO₂, the expected exact mass of the molecular ion is 189.07898 g/mol . HRMS analysis, typically using Electrospray Ionization (ESI), provides a highly accurate mass measurement.
Data Presentation: Predicted m/z Values
The following table summarizes the predicted mass-to-charge ratios (m/z) for various common adducts of the target molecule. Observing these ions, particularly the protonated molecule [M+H]⁺, is the primary goal in an ESI-MS experiment.
| Adduct | Formula | Predicted m/z |
| [M]⁺ | C₁₁H₁₁NO₂ | 189.0790 |
| [M+H]⁺ | C₁₁H₁₂NO₂⁺ | 190.0863 |
| [M+Na]⁺ | C₁₁H₁₁NNaO₂⁺ | 212.0682 |
| [M+K]⁺ | C₁₁H₁₁KNO₂⁺ | 228.0421 |
| [M-H]⁻ | C₁₁H₁₀NO₂⁻ | 188.0717 |
| Table 1: Predicted m/z values for this compound and its common adducts. Data sourced from PubChem.[2] |
Fragmentation Analysis
Tandem MS (MS/MS) experiments reveal the compound's structural integrity. The most probable fragmentation pathway involves the cleavage of the acetyl group, a stable acylium ion, due to the relative weakness of the C-C bond between the aromatic ring and the acetyl carbonyl.
-
Primary Fragmentation: Loss of the acetyl group (CH₃CO•, 43.0184 Da) from the molecular ion [M+H]⁺ (m/z 190.0863) results in a prominent fragment ion at m/z 147.0679. This is a key diagnostic peak.
Caption: Primary fragmentation pathway in MS/MS analysis.
Experimental Protocol: LC-MS
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent like methanol or acetonitrile.
-
Chromatography: Inject the sample into a Liquid Chromatography (LC) system, typically with a C18 column, using a gradient of water and acetonitrile (both with 0.1% formic acid) to ensure separation from impurities.
-
Ionization: Use an Electrospray Ionization (ESI) source in positive ion mode. The formic acid aids in the formation of [M+H]⁺ ions.
-
Analysis: Acquire full scan data on a high-resolution mass spectrometer (e.g., Orbitrap or TOF) to confirm the exact mass.[3][4] Perform a data-dependent MS/MS scan to capture fragmentation data for the ion at m/z 190.0863.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The spectrum is dominated by absorptions from the two carbonyl groups and the N-H bond of the lactam.
Data Presentation: Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |
| ~3200 | N-H (Lactam) | Stretch | Medium-Broad |
| ~1685 | C=O (Acetyl Ketone) | Stretch | Strong |
| ~1660 | C=O (Lactam Amide) | Stretch | Strong |
| ~1600, ~1480 | C=C (Aromatic) | Stretch | Medium |
| ~2950 | C-H (Aliphatic) | Stretch | Medium |
| Table 2: Predicted characteristic infrared absorption bands. Frequencies are estimated based on typical values for these functional groups. |
Expert Insights
The presence of two distinct, strong carbonyl peaks is a hallmark of this molecule. The acetyl ketone C=O stretch (~1685 cm⁻¹) is expected at a slightly higher wavenumber than the lactam C=O stretch (~1660 cm⁻¹). This is because the lactam nitrogen's lone pair donates electron density into the carbonyl group (resonance), slightly weakening the C=O double bond and lowering its stretching frequency. The broadness of the N-H stretch is due to hydrogen bonding in the solid state.
Experimental Protocol: ATR-IR
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond) is clean by wiping it with a solvent like isopropanol.
-
Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric CO₂ and H₂O signals.
-
Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure using the anvil to ensure good contact.
-
Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information for complete structural elucidation, revealing the connectivity and chemical environment of every proton and carbon atom.
¹H NMR Spectroscopy
The proton NMR spectrum allows for the identification and integration of all non-exchangeable protons.
Data Presentation: Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Integration |
| H (N1) | ~8.5 | br s | - | 1H |
| H (C7) | ~7.8 | d | ~2.0 | 1H |
| H (C5) | ~7.7 | dd | ~8.5, 2.0 | 1H |
| H (C8) | ~7.0 | d | ~8.5 | 1H |
| H₂ (C3) | ~2.9 | t | ~6.5 | 2H |
| H₂ (C4) | ~2.6 | t | ~6.5 | 2H |
| H₃ (C10) | ~2.5 | s | - | 3H |
| Table 3: Predicted ¹H NMR spectral data (in DMSO-d₆, 400 MHz). Chemical shifts are estimated based on analogous structures.[6][7] |
Expert Insights
-
Aromatic Region (7.0-8.0 ppm): The three aromatic protons will appear as distinct signals. The proton at C7, being ortho to the acetyl group, will be a doublet. The proton at C5 will be a doublet of doublets due to coupling with both H7 and H8. The proton at C8 will be a doublet coupled to H5.
-
Aliphatic Region (2.5-3.0 ppm): The two methylene groups (C3 and C4) form an ethyl linkage. They will appear as two triplets, each integrating to 2H, due to coupling with each other.
-
Singlets: The methyl protons of the acetyl group (C10) will appear as a sharp singlet integrating to 3H. The lactam N-H proton will be a broad singlet, and its chemical shift can be highly dependent on solvent and concentration.
¹³C NMR Spectroscopy
The carbon NMR spectrum reveals the number of chemically distinct carbon environments.
Data Presentation: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted δ (ppm) |
| C9 (Acetyl C=O) | ~197 |
| C2 (Lactam C=O) | ~170 |
| C6 | ~142 |
| C8a | ~138 |
| C5 | ~130 |
| C7 | ~128 |
| C4a | ~127 |
| C8 | ~116 |
| C4 | ~30 |
| C10 (Methyl) | ~26 |
| C3 | ~25 |
| Table 4: Predicted ¹³C NMR spectral data (in DMSO-d₆, 101 MHz).[6][8] |
Expert Insights
-
Carbonyl Carbons: The two carbonyl carbons are the most downfield signals, with the ketone carbon (C9) appearing at a higher chemical shift than the amide carbon (C2).
-
Aromatic Carbons: Six distinct signals are expected for the aromatic and vinylogous carbons of the fused ring system.
-
Aliphatic Carbons: The two methylene carbons (C3, C4) and the acetyl methyl carbon (C10) will be the most upfield signals. Techniques like DEPT-135 can be used to confirm these assignments, where CH₂ signals appear as negative peaks and CH/CH₃ signals as positive peaks.[8]
Experimental Protocol: NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[3]
-
Instrument Setup: Place the tube in the NMR spectrometer. The instrument is then tuned and the magnetic field is "shimmed" to maximize homogeneity.
-
Data Acquisition:
-
Acquire a standard ¹H spectrum.
-
Acquire a broadband-decoupled ¹³C spectrum.
-
(Optional but recommended) Acquire 2D NMR spectra like COSY (to establish H-H correlations) and HSQC/HMBC (to establish H-C correlations) for unambiguous assignment.[4]
-
Conclusion: A Self-Validating Spectroscopic Profile
The structural elucidation of this compound is a textbook example of synergistic analytical chemistry.
-
MS confirms the elemental composition (C₁₁H₁₁NO₂) and molecular weight.
-
IR provides definitive evidence for the key functional groups: two distinct carbonyls and a lactam N-H.
-
NMR maps out the complete atomic connectivity, confirming the carbon skeleton and the precise location of all protons.
Each technique validates the others, providing researchers with a high degree of confidence in the identity and purity of the compound. This robust characterization is the foundational step for any further investigation into the biological and chemical properties of this important molecular scaffold.
References
- Smolecule. (n.d.). This compound.
- PubChem. (n.d.). 6-hydroxy-3,4-dihydro-2(1H)-quinolinone.
- PubChem. (n.d.). Spectral Information for 6-hydroxy-3,4-dihydro-2(1H)-quinolinone.
- PubChemLite. (n.d.). 6-acetyl-1,2,3,4-tetrahydroquinolin-2-one.
- AWS. (n.d.). Spectral data of compound 5a-5m, 6a-6e.
- Acta Pharmaceutica Sinica B. (2022). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues.
- ResearchGate. (n.d.). Kinetic resolution of 2-aryl-2,3-dihydroquinolin-4(1H).
- ResearchGate. (n.d.). ¹H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14.
- NC State University Libraries. (n.d.). 13.13 Uses of ¹³C NMR Spectroscopy – Organic Chemistry.
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- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. hrcak.srce.hr [hrcak.srce.hr]
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- 7. researchgate.net [researchgate.net]
- 8. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
potential therapeutic targets of 6-Acetyl-3,4-dihydroquinolin-2(1H)-one
This guide serves as a technical whitepaper for researchers and drug developers focusing on the medicinal chemistry and pharmacology of 6-Acetyl-3,4-dihydroquinolin-2(1H)-one .[1] It identifies this molecule not merely as a chemical intermediate, but as a "privileged scaffold" for designing Phosphodiesterase 3 (PDE3) inhibitors (cardiotonic/anti-thrombotic) and Dopamine/Serotonin modulators (antipsychotic).
A Technical Guide to Scaffold Pharmacology and Drug Design[1]
Executive Summary
This compound (CAS: 62245-12-9) represents a critical pharmacophore in modern medicinal chemistry.[1][2] Structurally, it consists of a dihydrocarbostyril (dihydroquinolinone) core functionalized with an acetyl group at the 6-position.[1] This specific substitution pattern renders it a highly reactive "warhead" for the synthesis of Type III Phosphodiesterase (PDE3) inhibitors (e.g., analogs of Cilostazol and Vesnarinone) and atypical antipsychotics (e.g., Aripiprazole derivatives).
This guide delineates the molecular mechanisms by which derivatives of this scaffold modulate cAMP signaling and monoamine neurotransmission, providing validated protocols for synthesis and bioassay.[1]
Part 1: Chemical Profile & Structural Biology
The dihydroquinolinone core mimics the purine ring of cAMP/cGMP, allowing it to dock into the catalytic pocket of phosphodiesterase enzymes. The 6-acetyl group serves as a versatile handle for extending the molecule into the "solvent-accessible" regions of the target protein, a strategy essential for achieving high selectivity and potency.
Structural Pharmacophore Analysis[1]
-
Lactam (NH-CO): Functions as a hydrogen bond donor/acceptor pair, mimicking the guanine/adenine base pairing critical for receptor recognition.[1]
-
Dihydro Ring (C3-C4): Provides conformational flexibility compared to the fully aromatic quinolinone, improving oral bioavailability and solubility.[1]
-
6-Acetyl Moiety: The electrophilic carbonyl carbon allows for:
-
Alpha-bromination: enabling nucleophilic substitution with imidazoles or piperazines.[1]
-
Reduction: yielding chiral alcohols for stereoselective binding.
-
Condensation: forming hydrazones or heterocycles.
-
Synthesis of the Core Scaffold
The industrial synthesis typically follows a Friedel-Crafts cyclization pathway, ensuring high regio-selectivity.[1]
Validated Synthetic Route:
-
N-Acylation: Reaction of aniline with 3-chloropropionyl chloride.
-
Cyclization: Intramolecular Friedel-Crafts alkylation using AlCl3 to form 3,4-dihydroquinolin-2(1H)-one.[1]
-
C6-Acetylation: Friedel-Crafts acylation with acetyl chloride/AlCl3.[1] The amide nitrogen directs the acetyl group para to itself (position 6).
Part 2: Primary Therapeutic Target – Phosphodiesterase 3 (PDE3)
The most authoritative application of the this compound scaffold is in the inhibition of PDE3 , an enzyme responsible for degrading cAMP in cardiac myocytes and vascular smooth muscle.[1]
Mechanism of Action: The cAMP Axis
Inhibition of PDE3 prevents the hydrolysis of cAMP to AMP.
-
In Cardiac Tissue: Elevated cAMP activates Protein Kinase A (PKA), which phosphorylates L-type Ca2+ channels and phospholamban.[1] This increases intracellular Ca2+, enhancing contractility (Positive Inotropy).[1]
-
In Vascular Smooth Muscle: Elevated cAMP inhibits Myosin Light Chain Kinase (MLCK), leading to vasodilation.[1]
-
In Platelets: Elevated cAMP inhibits platelet aggregation (Anti-thrombotic).
Structural Activity Relationship (SAR)
Direct analogs of the 6-acetyl scaffold (e.g., Vesnarinone and Cilostazol precursors) demonstrate that the 6-position substituent determines potency.[1]
-
6-Acetyl: Moderate activity; acts as a lead.[1]
-
6-(Imidazolyl-acyl): High potency (e.g., Vesnarinone).[1] The imidazole nitrogen coordinates with the zinc ion in the PDE3 catalytic site.
-
6-(Alkoxy-tetrazolyl): High selectivity for platelets (e.g., Cilostazol).[1]
Visualization: cAMP Signaling Pathway
The following diagram illustrates the downstream effects of targeting PDE3 with this scaffold.
Caption: Mechanism of PDE3 inhibition by dihydroquinolinone derivatives leading to cardiotonic and vasodilatory effects.[3]
Part 3: Secondary Targets – CNS & Oncology[1]
Dopamine (D2) and Serotonin (5-HT) Modulation
The dihydroquinolinone core is the structural backbone of Aripiprazole (Abilify). While Aripiprazole uses a 7-alkoxy substitution, the 6-acetyl scaffold is investigated for:
-
D2 Partial Agonism: The 6-acetyl group can be derivatized with a piperazine linker (similar to the "tail" of Aripiprazole) to target the orthosteric binding site of D2 receptors.
-
5-HT1A/2A Activity: 6-acyl derivatives have shown affinity for serotonin receptors, offering potential in treating anxiety and depression with reduced extrapyramidal side effects.[1]
Emerging Oncology Targets
Recent screens suggest quinolinone derivatives inhibit Tubulin Polymerization or Tyrosine Kinases when the 6-acetyl group is condensed with hydrazine to form hydrazone-linked heterocycles.[1] This disrupts the cell cycle in rapidly dividing tumor cells.
Part 4: Experimental Protocols
Synthesis of this compound
Validation: This protocol ensures the correct regio-isomer (C6) is formed over the C8 isomer.
-
Reagents: 3,4-dihydroquinolin-2(1H)-one (1.0 eq), Acetyl Chloride (1.2 eq), Aluminum Chloride (AlCl3, 3.0 eq), Carbon Disulfide (CS2) or Nitrobenzene as solvent.[1]
-
Procedure:
-
Suspend AlCl3 in dry solvent at 0°C.
-
Add 3,4-dihydroquinolin-2(1H)-one slowly.
-
Add Acetyl Chloride dropwise over 30 mins.
-
Heat to reflux (50°C for CS2, 80°C for Nitrobenzene) for 4 hours.
-
Quench: Pour onto crushed ice/HCl.
-
Workup: Extract with Dichloromethane (DCM), wash with brine, dry over MgSO4.
-
Purification: Recrystallize from Ethanol.[4]
-
-
QC Criteria: 1H NMR (DMSO-d6) must show a singlet at ~2.5 ppm (acetyl CH3) and aromatic signals consistent with 1,2,4-substitution.[1]
In Vitro PDE3 Inhibition Assay
Purpose: To determine the IC50 of the synthesized derivative against PDE3 isolated from bovine platelets or recombinant sources.
| Step | Action | Critical Parameter |
| 1. Enzyme Prep | Isolate PDE3 from human platelets or use recombinant PDE3A. | Ensure removal of PDE4 (using Rolipram to mask). |
| 2. Reaction Mix | Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2.[1] Substrate: [3H]-cAMP (1 µM). | Maintain <10% substrate conversion to ensure linearity. |
| 3. Incubation | Add test compound (0.1 nM – 10 µM). Incubate 30 min at 30°C. | Use Cilostazol as positive control. |
| 4. Termination | Boil for 2 min or add snake venom nucleotidase. | Converts AMP to Adenosine. |
| 5. Separation | Ion exchange chromatography (Dowex resin). | Elute Adenosine; unreacted cAMP binds to resin. |
| 6. Analysis | Scintillation counting. | Calculate IC50 using non-linear regression. |
Functional Platelet Aggregation Assay
Purpose: To validate the biological endpoint of PDE3 inhibition.
-
Preparation: Collect human venous blood in sodium citrate (3.8%). Centrifuge (200g, 15 min) to obtain Platelet-Rich Plasma (PRP).
-
Induction: Use ADP (2-5 µM) or Collagen as the aggregating agent.
-
Measurement: Light Transmission Aggregometry (LTA).
-
Endpoint: Measure % Inhibition of aggregation relative to vehicle control. A potent 6-acetyl derivative should show >50% inhibition at 1-10 µM.[1]
References
-
National Institutes of Health (NIH). (2005). Phosphodiesterase-4: selective and dual-specificity inhibitors for the therapy of chronic obstructive pulmonary disease. Proc Am Thorac Soc. Retrieved from [Link]
- Teva Pharmaceuticals. (2003). Process for preparing 6-hydroxy-3,4-dihydroquinolinone and Cilostazol. U.S. Patent 6,660,773.
-
Otsuka Pharmaceutical Co. (1986). Cardiotonic activity of a new inotropic agent, OPC-8212. Japanese Circulation Journal. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (1989). Synthesis and activity of 1-methyl-7-(4-pyridyl)-5,6,7,8-tetrahydro-3(2H)-isoquinolinones. Retrieved from [Link]
Sources
Methodological & Application
Application Notes & Protocols for 6-Acetyl-3,4-dihydroquinolin-2(1H)-one in Cell-Based Assays
Introduction: Unveiling the Potential of a Versatile Quinoline Scaffold
6-Acetyl-3,4-dihydroquinolin-2(1H)-one is a heterocyclic organic compound belonging to the quinoline family.[1] Quinoline and its derivatives are prominent scaffolds in medicinal chemistry, recognized for a wide spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2] The core structure, a fused bicyclic system of a benzene ring and a partially hydrogenated pyridinone ring, serves as a versatile backbone for drug design.[1] The acetyl group at the 6th position, in particular, influences the molecule's electronic properties and potential for molecular interactions, making this compound a compelling candidate for investigation in various therapeutic areas.[1]
Preliminary research suggests that this compound may exhibit significant biological activities, potentially serving as a lead compound for developing new therapeutic agents.[1] Due to the established role of quinoline-based compounds in oncology, particularly as kinase inhibitors and agents that induce apoptosis, this guide will focus on characterizing the potential anticancer effects of this compound using a logical progression of cell-based assays.[3][4] These assays are crucial for elucidating a compound's biological effects, mechanism of action, and therapeutic potential.[5]
Hypothesized Mechanism of Action: Induction of Apoptosis
Many quinoline-based anticancer agents exert their effects by triggering programmed cell death, or apoptosis.[4] This process is often mediated through the activation of a cascade of cysteine-aspartic proteases known as caspases. A plausible mechanism for this compound could involve the inhibition of critical cell survival pathways (e.g., kinase signaling) or direct interaction with components of the apoptotic machinery, leading to the activation of executioner caspases like caspase-3 and caspase-7. These caspases then cleave key cellular substrates, such as Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Caption: Hypothesized apoptotic pathway induced by the compound.
Experimental Workflow for Cellular Characterization
A systematic approach is essential to characterize the biological effects of a novel compound. The following workflow provides a logical progression from broad cytotoxicity screening to more specific mechanistic studies. This self-validating system ensures that each step builds upon a robust foundation of data from the previous one.
Sources
- 1. Buy this compound | 62245-12-9 [smolecule.com]
- 2. Quinoline-based Compounds as Key Candidates to Tackle Drug Discovery Programs of Microbicidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 5. bioivt.com [bioivt.com]
experimental protocol for testing antimicrobial activity of quinolinones
Abstract
Quinolinones (e.g., fluoroquinolones) represent a critical class of synthetic antibacterial agents that target bacterial DNA gyrase and Topoisomerase IV.[1][2][3][4][5] While highly potent, their evaluation in vitro is frequently compromised by physicochemical nuances—specifically hydrophobicity, cation chelation, and the "paradoxical effect" at high concentrations. This guide provides a rigorous, standardized protocol for evaluating quinolinone derivatives, synthesizing Clinical and Laboratory Standards Institute (CLSI) guidelines with practical optimization for drug discovery.
Part 1: Critical Pre-Requisites & Compound Handling
The Failure Point: 40% of quinolinone screening failures occur due to improper stock preparation or media selection, not lack of potency.
Solubility & Stock Preparation
Quinolinones are zwitterionic; they are often insoluble at neutral pH (pH 7). Dissolving them directly in water or standard phosphate buffer often results in micro-precipitation that is invisible to the naked eye but skews MIC values.
-
Preferred Solvent: 0.1 M NaOH (for acidic derivatives) or 0.1 M HCl (for basic derivatives).
-
Alternative Solvent: Dimethyl sulfoxide (DMSO).[6]
-
Warning: DMSO is bacteriostatic at high concentrations. The final concentration in the test well must remain < 1% (v/v) .
-
-
Storage: Quinolinones are light-sensitive. Stock solutions must be stored in amber glass vials at -20°C.
The Cation Trap (Media Selection)
Quinolinones function by bridging the DNA-enzyme complex via a magnesium water bridge.
-
Requirement: You must use Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
The Mechanism:
-
Too Low Cations: False susceptibility (drug binds DNA too easily).
-
Too High Cations: False resistance (excess Mg²⁺/Ca²⁺ chelates the drug, preventing it from binding the target).
-
-
Standard: Calcium (20–25 mg/L) and Magnesium (10–12.5 mg/L).
Part 2: Mechanism of Action & Logic
Understanding the target is essential for interpreting "skipped wells" or paradoxical growth. Quinolinones trap the enzyme on DNA, causing double-strand breaks.[2][4]
Figure 1: The Quinolinone Mechanism.[4] The drug converts the bacterium's own enzymes into toxic machinery that fragments the genome.
Part 3: Primary Screening Protocol (MIC)
Method: Broth Microdilution (CLSI M07 Standard) Objective: Determine the Minimum Inhibitory Concentration (MIC).
Experimental Setup
-
Inoculum Preparation:
-
Select 3-5 isolated colonies from an overnight agar plate.
-
Suspend in saline to match 0.5 McFarland Standard (
CFU/mL). -
Dilute this suspension 1:100 in CAMHB to achieve a final test concentration of
CFU/mL.
-
-
Plate Layout (96-well):
-
Rows A-H: Serial 2-fold dilutions of the quinolinone (e.g., 64 µg/mL to 0.06 µg/mL).
-
Column 11: Growth Control (Bacteria + Solvent + Media).
-
Column 12: Sterility Control (Media only).
-
The Protocol
-
Dispense 50 µL of CAMHB into all wells of a 96-well plate.
-
Add 50 µL of 2x drug stock to Column 1. Mix and transfer 50 µL to Column 2, continuing to Column 10. Discard the final 50 µL.
-
Add 50 µL of the standardized bacterial inoculum to columns 1–11.
-
Seal and Incubate: 35 ± 2°C for 16–20 hours in ambient air.
-
Note: Do not stack plates more than 4 high to ensure even thermal distribution.
-
Interpretation
-
MIC: The lowest concentration with no visible growth (no turbidity).
-
Trailing Endpoints: Quinolinones usually show sharp endpoints. Haze suggests resistance or solubility issues.
Part 4: Pharmacodynamic Profiling (Time-Kill Kinetics)
Quinolinones exhibit concentration-dependent killing .[7][8] Unlike beta-lactams (time-dependent), quinolinones kill faster at higher concentrations (up to a point).[8]
Objective: Differentiate bacteriostatic vs. bactericidal activity and identify the "Paradoxical Effect."
Protocol
-
Preparation: Prepare 10 mL of CAMHB containing the drug at 1x, 4x, and 8x MIC . Include a growth control (no drug).
-
Inoculation: Add bacteria to a final density of
CFU/mL. -
Incubation: Incubate at 37°C with shaking (200 rpm) to ensure oxygenation (essential for ROS generation, a secondary killing mechanism of quinolones).
-
Sampling: Remove 100 µL aliquots at T=0, 2, 4, 8, and 24 hours.
-
Plating: Serially dilute in saline and plate onto Mueller-Hinton Agar. Count colonies after 24h.
Data Visualization Workflow
Figure 2: Time-Kill Kinetic Workflow. Critical for establishing the bactericidal nature of the compound.
Part 5: Data Analysis & Troubleshooting
Interpreting Quantitative Data
| Parameter | Definition | Quinolinone Target |
| MIC | Min. Inhibitory Concentration | Low (e.g., < 0.5 µg/mL for ciprofloxacin) |
| MBC | Min. Bactericidal Concentration | Usually 1x to 4x the MIC. |
| MBC/MIC Ratio | Ratio of killing to inhibition | ≤ 4 indicates Bactericidal. > 4 indicates Bacteriostatic (rare for quinolones). |
| Paradoxical Effect | Reduced killing at high conc.[9][10] | Visible in Time-Kill curves at >50x MIC (due to RNA synthesis inhibition). |
Troubleshooting The "Eagle Effect"
If you observe bacterial growth at 64 µg/mL but killing at 4 µg/mL:
-
Check Solubility: The drug may have precipitated at 64 µg/mL, rendering it inactive.
-
Check Mechanism: High concentrations of quinolinones can inhibit RNA synthesis so rapidly that the cell enters a dormant state rather than dying (requires active metabolism to "commit suicide" via DNA breaks).
References
-
Clinical and Laboratory Standards Institute (CLSI). (2015).[11] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10). [Link][11][12]
-
Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones.[1][2] Microbiology and Molecular Biology Reviews, 61(3), 377–392. [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2025). Reading guide for broth microdilution. [Link]
-
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574. [Link]
Sources
- 1. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. INFLUENCE OF TYPE AND NEUTRALISATION CAPACITY OF ANTACIDS ON DISSOLUTION RATE OF CIPROFLOXACIN AND MOXIFLOXACIN FROM TABLETS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ispub.com [ispub.com]
- 7. Pharmacodynamics of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative Killing Rates of Fluoroquinolones and Cell Wall-Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Paradoxical effects of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The mode of action of quinolones: the paradox in activity of low and high concentrations and activity in the anaerobic environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]
- 12. webstore.ansi.org [webstore.ansi.org]
Application Note: High-Throughput Screening of 6-Acetyl-3,4-dihydroquinolin-2(1H)-one Analogs
Executive Summary & Scientific Rationale
The 3,4-dihydroquinolin-2(1H)-one scaffold, particularly its 6-acetylated derivative (6-Acetyl-3,4-dihydroquinolin-2(1H)-one), represents a privileged structure in medicinal chemistry. It serves as the core pharmacophore for Cilostazol , a selective Phosphodiesterase 3 (PDE3) inhibitor used to treat intermittent claudication.[1] Beyond cardiovascular applications, recent structure-activity relationship (SAR) studies suggest this scaffold has "repurposing potential" in oncology (via CDK4/6 or VEGFR2 inhibition) and respiratory diseases (PDE4 inhibition).
This guide details a robust High-Throughput Screening (HTS) workflow to identify novel analogs of this compound with enhanced potency or altered selectivity profiles.
The workflow consists of:
-
Primary Screen: A biochemical TR-FRET assay targeting PDE3A inhibition.
-
Secondary Screen: A cell-based viability assay to filter for cytotoxic efficacy (cancer repurposing) or safety (cardiovascular safety profiling).
Compound Management & Library Preparation
The this compound core is lipophilic. Proper handling is critical to prevent precipitation, which causes false negatives in HTS.
-
Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).
-
Stock Concentration: 10 mM.
-
Storage: -20°C in varying humidity-controlled environments to prevent hydration of the acetyl group.
-
Plate Map Design: Use a "checkerboard" or randomized layout for controls to detect edge effects.
-
Note: Quinolinone analogs can exhibit "edge effects" due to evaporation in outer wells if plates are not sealed immediately.
-
Primary Assay: TR-FRET PDE3 Inhibition
Mechanistic Principle
We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure cAMP levels.
-
Mechanism: PDE3 hydrolyzes cAMP to AMP.
-
Detection: The assay uses a Europium-cryptate labeled anti-cAMP antibody (Donor) and a d2-labeled cAMP analog (Acceptor).
-
Signal: When PDE3 is inhibited by a quinolinone analog, native cAMP accumulates. This native cAMP competes with the d2-labeled cAMP for antibody binding, decreasing the FRET signal (inversely proportional).
Reagents & Equipment
-
Enzyme: Recombinant human PDE3A (catalytic domain).
-
Substrate: cAMP (50 nM final concentration).
-
Detection Kit: HTRF® cAMP or LANCE® Ultra cAMP kit.
-
Buffer: 50 mM Tris-HCl (pH 7.4), 8 mM MgCl2, 0.1% BSA (prevents sticky compounds).
-
Reader: PerkinElmer EnVision or Tecan Spark (TR-FRET module).
Step-by-Step Protocol (384-well Format)
-
Compound Dispensing:
-
Dispense 100 nL of library compounds (10 mM stock) into assay plates using an acoustic liquid handler (e.g., Echo 650).
-
Final Screening Concentration: 10 µM (standard single-point).
-
Controls:
-
High Control (0% Inhibition): DMSO only.
-
Low Control (100% Inhibition): 10 µM Cilostazol or Milrinone.
-
-
-
Enzyme Addition:
-
Add 5 µL of PDE3A enzyme solution (diluted to optimal EC80 concentration determined by titration).
-
Incubate for 10 minutes at Room Temperature (RT) to allow compound-enzyme binding.
-
-
Substrate Initiation:
-
Add 5 µL of cAMP substrate solution.
-
Incubate for 60 minutes at RT.
-
-
Detection:
-
Add 10 µL of Detection Mix (Eu-Cryptate Antibody + d2-cAMP).
-
Incubate for 1 hour in the dark.
-
-
Measurement:
-
Read Fluorescence at 615 nm (Donor) and 665 nm (Acceptor).
-
Calculate HTRF Ratio:
.
-
Data Analysis & Validation
-
Calculate % Inhibition:
-
Quality Control: The Z-factor must be calculated for every plate.
-
Target: Z' > 0.5 is required for a valid HTS run.
-
Secondary Assay: Cell Viability (Cytotoxicity Profiling)
Hits from the PDE3 screen are profiled for cytotoxicity.[2]
-
Context A (Cardiovascular): High cytotoxicity is a liability (tox risk).
-
Context B (Oncology): High cytotoxicity is a desired trait (potential anti-tumor agent).
Protocol (CellTiter-Glo® Luminescent Assay)
-
Cell Line: HUVEC (for cardio safety) or HT-29 (Colon cancer, known sensitivity to PDE3 inhibitors).
-
Seeding: 2,000 cells/well in 384-well white opaque plates. Incubate 24h.
-
Treatment: Add 10 µM of "Hit" compounds. Incubate 48h.
-
Development: Add CellTiter-Glo reagent (1:1 ratio). Shake 2 min.
-
Read: Measure Luminescence (integration time 0.5s).
Visualizations
Signaling Pathway: PDE3 Inhibition
This diagram illustrates the downstream effects of the this compound analogs (Cilostazol-like) on the cAMP signaling pathway.
Figure 1: Mechanism of Action. The analog inhibits PDE3, preventing cAMP degradation. Elevated cAMP activates PKA, leading to therapeutic endpoints (anti-platelet/vasodilation).
HTS Workflow Logic
The logical flow from library selection to hit validation.
Figure 2: Screening Cascade. A funnel approach ensures only potent and structurally valid compounds progress to IC50 determination.
References
-
MDPI. (2023). Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors.
-
National Institutes of Health (PubMed). (2018). Synthesis and SAR of 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives as potent and selective CDK4/6 inhibitors.
-
ResearchGate. (2023). Beyond the heart - Exploring the therapeutic potential of PDE3 inhibitors.
-
StatPearls. (2023). Cilostazol: Mechanism of Action and Clinical Indications.
-
PerkinElmer (Revvity). LANCE Ultra cAMP Assay Development Guide. (Industry Standard Protocol Reference).
Sources
methodology for assessing anti-inflammatory effects of novel compounds
An Application Guide to the Methodologies for Assessing the Anti-Inflammatory Effects of Novel Compounds
Authored by a Senior Application Scientist
This document provides researchers, scientists, and drug development professionals with a detailed guide to the methodologies for evaluating the anti-inflammatory properties of novel chemical entities. The protocols and insights contained herein are designed to establish a robust, multi-tiered screening cascade, from initial in vitro characterization to in vivo validation.
Introduction: The Rationale for Anti-Inflammatory Drug Discovery
Inflammation is a fundamental biological process, a defensive response of the body to harmful stimuli like pathogens, damaged cells, or irritants.[1][2] While acute inflammation is a protective and self-limiting process, its dysregulation leads to chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[3][4] The development of novel anti-inflammatory therapeutics is therefore a critical area of medical research.
The inflammatory cascade is orchestrated by a complex network of molecular mediators, including cytokines (e.g., TNF-α, IL-6), chemokines, reactive oxygen species, and lipid-derived signaling molecules like prostaglandins.[3][5] Key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, act as central regulators, inducing the expression of numerous pro-inflammatory genes.[3][6][7] Therapeutic strategies often aim to inhibit the enzymes that produce these mediators, such as Cyclooxygenase (COX), or to modulate the upstream signaling pathways that control their expression.[8][9]
Strategic Framework: Phenotypic vs. Target-Based Screening
The initial phase of drug discovery for anti-inflammatory agents typically follows one of two primary strategies. The choice between them depends on the program's objectives, the understanding of the disease biology, and available resources.
-
Target-Based Screening: This is a hypothesis-driven approach where compounds are screened for their ability to interact with a specific, pre-defined molecular target known to be involved in the inflammatory process (e.g., the active site of the COX-2 enzyme).[10][11] Its primary advantage is efficiency and a clear molecular mechanism of action from the outset.[10][12]
-
Phenotypic Screening: This is an empirical approach where compounds are tested for their ability to produce a desired biological effect in a relevant cellular or organismal model (e.g., reducing cytokine production in stimulated immune cells) without prior knowledge of the specific molecular target.[10][13][14] This method is advantageous for discovering first-in-class medicines and for diseases where the underlying pathology is not fully understood, as it is unbiased regarding the mechanism of action.[13][14]
A modern drug discovery program often benefits from integrating both approaches.[12] For instance, a phenotypic screen might identify a potent anti-inflammatory compound, which is then subjected to target deconvolution studies to elucidate its mechanism of action.
Foundational In Vitro Assays for Efficacy Assessment
In vitro assays are the cornerstone of any screening cascade, offering high-throughput capabilities and a controlled environment to probe specific mechanisms of action.
Cell-Free Enzymatic Assays: Targeting Inflammatory Enzymes
These assays are ideal for target-based screening against purified enzymes. The Cyclooxygenase (COX) enzymes, which exist as two main isoforms (COX-1 and COX-2), are classic targets for non-steroidal anti-inflammatory drugs (NSAIDs).[8][9][15]
-
Principle: COX enzymes catalyze the conversion of arachidonic acid into prostaglandin H2, a precursor for various pro-inflammatory prostaglandins.[8][15] COX-1 is constitutively expressed and plays a role in physiological functions like protecting the stomach lining, while COX-2 is inducible at sites of inflammation.[9][15][16] The therapeutic goal is often to selectively inhibit COX-2 to reduce inflammation while minimizing the gastrointestinal side effects associated with COX-1 inhibition.[9][16]
Diagram 1: The Arachidonic Acid Cascade & COX Inhibition
Caption: Mechanism of COX inhibitors in the arachidonic acid pathway.
Protocol 1: Fluorescent COX Inhibitor Screening Assay
Principle: This protocol utilizes a fluorescent probe that acts as a cosubstrate for the peroxidase activity of COX enzymes. Inhibition of COX activity by a test compound results in a decrease in the fluorescent signal.
Materials:
-
Purified human recombinant COX-1 and COX-2 enzymes
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Arachidonic Acid (substrate)
-
ADHP (10-acetyl-3,7-dihydroxyphenoxazine) fluorescent probe
-
Heme cofactor
-
Test compounds and reference inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
96-well black microplates
-
Fluorescence plate reader (Ex/Em ~535/590 nm)
Procedure:
-
Prepare working solutions of enzymes, cofactors, substrate, and test compounds in Assay Buffer.
-
To each well of the microplate, add 10 µL of the test compound at various concentrations (typically in a 10-point, 3-fold serial dilution). Include vehicle control (e.g., DMSO) and positive control wells.
-
Add 150 µL of a master mix containing Assay Buffer, enzyme (COX-1 or COX-2), Heme, and ADHP probe to each well.
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
Initiate the reaction by adding 40 µL of arachidonic acid solution to all wells.
-
Immediately begin kinetic measurement of fluorescence intensity every minute for 15-20 minutes.
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
| Assay Parameter | Typical Value | Rationale |
| Enzyme Concentration | 10-25 U/mL | Ensures a robust signal within the linear range of the assay. |
| Arachidonic Acid | 5-10 µM | Near the Km value to ensure sensitivity to competitive inhibitors. |
| IC50 (Celecoxib, COX-2) | ~0.1 µM | Validates assay performance and sensitivity to a known inhibitor. |
| IC50 (Celecoxib, COX-1) | >10 µM | Demonstrates the selectivity of the reference compound. |
Cell-Based Assays: Probing Cellular Responses
Cell-based assays provide a more physiologically relevant context by assessing the effect of compounds on intact cellular pathways.
Protocol 2: LPS-Induced Inflammatory Mediator Release in Macrophages
Principle: Murine macrophage cell lines (e.g., RAW 264.7) or primary macrophages are stimulated with Lipopolysaccharide (LPS), a component of Gram-negative bacteria, to induce a potent inflammatory response.[17][18] This response includes the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6.[19][20] The ability of a test compound to inhibit the release of these mediators is quantified.
Materials:
-
RAW 264.7 cells
-
DMEM supplemented with 10% FBS and antibiotics
-
LPS (from E. coli O111:B4)
-
Test compounds and reference inhibitor (e.g., Dexamethasone)
-
Griess Reagent for NO measurement
-
ELISA kits for TNF-α and IL-6
-
96-well tissue culture plates
Procedure:
-
Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing test compounds at desired concentrations. Incubate for 1-2 hours.
-
Stimulate the cells by adding LPS to a final concentration of 100 ng/mL. Include non-stimulated controls and vehicle controls.
-
Incubate for 18-24 hours at 37°C in a CO2 incubator.
-
After incubation, carefully collect the cell culture supernatant for analysis.
Analysis of Inflammatory Mediators:
-
Nitric Oxide (NO) Measurement:
-
NO is unstable and rapidly converts to nitrite in the supernatant.[21] Its concentration is measured using the Griess assay.[21]
-
Mix 50 µL of supernatant with 50 µL of Griess Reagent.
-
Incubate for 10 minutes at room temperature.
-
Measure absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.
-
-
Cytokine Measurement (TNF-α, IL-6):
Data Analysis: Calculate the percent inhibition of NO, TNF-α, and IL-6 production compared to the LPS-stimulated vehicle control and determine IC50 values.
Diagram 2: Key Inflammatory Signaling - The Canonical NF-κB Pathway
Caption: Canonical NF-κB pathway activation by inflammatory stimuli.[3][5][6][7]
Preclinical In Vivo Models for Validation
In vivo models are indispensable for evaluating a compound's efficacy, pharmacokinetics, and safety profile in a whole-organism context.[4][24]
Acute Inflammation: Carrageenan-Induced Paw Edema
This is a widely used and highly reproducible model for screening compounds against acute, localized inflammation.[25][26]
-
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling), erythema, and hyperalgesia.[25][27] The initial phase involves the release of histamine and serotonin, while the later phase (3-5 hours) is mediated by prostaglandins and nitric oxide, making it sensitive to inhibition by NSAIDs and other anti-inflammatory agents.[27][28]
Protocol 3: Carrageenan-Induced Paw Edema in Rats
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
Carrageenan solution (1% w/v in sterile saline)
-
Test compound and vehicle
-
Positive control: Indomethacin or Phenylbutazone (10 mg/kg)[29]
-
Plebthysmometer or digital calipers
Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Fast animals overnight with free access to water.
-
On the day of the experiment, measure the initial volume of the right hind paw of each rat (V0) using a plethysmometer.
-
Administer the test compound, vehicle, or positive control via the desired route (e.g., oral gavage) 30-60 minutes before carrageenan injection.[27][29]
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection (Vt).[28][29]
Data Analysis:
-
Calculate the edema volume at each time point: ΔV = Vt - V0.
-
Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group using the formula:
-
% Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] * 100
-
-
The peak inflammatory response is typically observed around 3-4 hours post-injection.[27]
| Model Parameter | Typical Observation | Significance |
| Peak Edema (Control) | 0.6 - 1.0 mL increase | Establishes the dynamic range of the inflammatory response. |
| Inhibition (Indomethacin) | 40-60% | Validates the model's sensitivity to a standard-of-care drug. |
| Time to Peak Effect | 3-4 hours | Corresponds to the prostaglandin-mediated phase of inflammation. |
Systemic Inflammation: LPS-Induced Endotoxemia
This model mimics the systemic inflammatory response seen during sepsis.[17]
-
Principle: Intraperitoneal (i.p.) injection of LPS in mice or rats leads to a rapid and robust systemic release of pro-inflammatory cytokines, peaking within hours.[17][19] It is an effective model for evaluating compounds that target cytokine production and signaling.
Protocol 4: LPS-Induced Cytokine Release in Mice
Materials:
-
Male C57BL/6 or BALB/c mice (8-10 weeks old)
-
LPS (e.g., 1-5 mg/kg)
-
Test compound and vehicle
-
Positive control: Dexamethasone (5-10 mg/kg)[17]
-
Materials for blood collection (e.g., heparinized tubes) and plasma separation.
-
Cytokine ELISA kits (TNF-α, IL-6, IL-1β)
Procedure:
-
Administer the test compound, vehicle, or positive control (typically i.p. or p.o.) 30-60 minutes prior to LPS challenge.
-
Inject mice i.p. with a predetermined dose of LPS.
-
At a time point corresponding to peak cytokine release (e.g., 90 minutes for TNF-α, 3-6 hours for IL-6), collect blood via cardiac puncture or retro-orbital sinus under terminal anesthesia.
-
Centrifuge the blood to separate plasma and store at -80°C until analysis.
-
Quantify plasma cytokine levels using specific ELISA kits.
Data Analysis: Compare the plasma cytokine concentrations in the treated groups to the vehicle control group. Calculate the percentage inhibition for each cytokine.
Chronic Autoimmune Inflammation: Collagen-Induced Arthritis (CIA)
The CIA model is a gold-standard preclinical model for rheumatoid arthritis, sharing many pathological and immunological features with the human disease.[30][31][32]
-
Principle: Immunization of genetically susceptible mouse strains (e.g., DBA/1) with type II collagen emulsified in Complete Freund's Adjuvant (CFA) triggers an autoimmune response against the body's own collagen in the joints.[30][31][33] This results in a progressive inflammatory arthritis characterized by synovial inflammation, cartilage erosion, and bone destruction.[32]
Diagram 3: General Workflow for Anti-Inflammatory Compound Assessment
Caption: A tiered approach from initial screening to in vivo validation.
Protocol 5: Collagen-Induced Arthritis (CIA) in Mice
Procedure Outline:
-
Immunization (Day 0): Emulsify type II collagen (bovine or chicken) in CFA. Anesthetize DBA/1 mice and administer a primary intradermal injection at the base of the tail.[31]
-
Booster (Day 21): Administer a second injection of type II collagen, this time emulsified in Incomplete Freund's Adjuvant (IFA), to boost the immune response.[31]
-
Disease Onset and Monitoring (Day ~24-35): Arthritis typically develops 26 to 35 days after the initial immunization.[31][33] Monitor animals daily for signs of arthritis.
-
Clinical Scoring: Score each paw based on a scale (e.g., 0-4) for erythema and swelling. The cumulative score per animal (max 16) reflects disease severity.
-
Compound Dosing: Begin therapeutic dosing of the test compound at the first sign of disease or prophylactically before onset.
-
Terminal Analysis (Day ~42-56): At the end of the study, collect paws for histopathological analysis to assess joint inflammation, pannus formation, and bone erosion.[34] Serum can be collected to measure anti-collagen antibody titers and cytokine levels.
Data Analysis: Compare the mean arthritis scores, disease incidence, and histological scores between treated and vehicle control groups.
Conclusion
The successful identification and validation of novel anti-inflammatory compounds require a systematic and multi-faceted approach. The methodologies described in this guide, progressing from high-throughput in vitro assays that probe specific molecular and cellular mechanisms to complex in vivo models that reflect human disease pathology, provide a robust framework for discovery. By carefully selecting assays, including rigorous controls, and thoughtfully interpreting data, researchers can effectively advance promising new candidates toward clinical development.
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Application Notes and Protocols for Evaluating VEGFR2 Inhibition by Quinolinone Analogs
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust protocol to assess the inhibitory effects of quinolinone analogs on Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This document is designed to offer not just procedural steps, but also the scientific rationale behind them, ensuring both technical accuracy and practical, field-proven insights.
Introduction: The Critical Role of VEGFR2 in Angiogenesis and Cancer
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the physiological process of forming new blood vessels from pre-existing ones.[1] This process is fundamental in development, wound healing, and tissue repair. However, in pathological conditions, particularly cancer, angiogenesis is hijacked by tumors to support their growth, invasion, and metastasis.[1][2]
The binding of Vascular Endothelial Growth Factor-A (VEGF-A) to VEGFR2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular kinase domain. This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-AKT pathways, which are crucial for endothelial cell proliferation, migration, survival, and permeability.[3] Given its central role in tumor angiogenesis, VEGFR2 has emerged as a significant target for anticancer therapies.[1][2]
Quinolinone derivatives have shown promise as potent inhibitors of VEGFR2.[4][5][6] Many of these small molecules act as ATP-competitive inhibitors, binding to the ATP-binding site in the kinase domain of VEGFR2, thereby preventing autophosphorylation and subsequent signal transduction.[7][8][9] This guide provides detailed protocols to evaluate the efficacy of novel quinolinone analogs in inhibiting VEGFR2 activity, both at a biochemical and cellular level.
VEGFR2 Signaling Pathway
The following diagram illustrates the pivotal role of VEGFR2 in initiating the angiogenic signaling cascade.
Caption: Workflow for evaluating quinolinone analogs in cell-based angiogenesis assays.
Endothelial Cell Proliferation Assay
Principle: This assay measures the effect of quinolinone analogs on the proliferation of endothelial cells, a critical step in angiogenesis. A common method is the MTT assay, which measures the metabolic activity of viable cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
VEGF-A
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
Protocol:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Serum Starvation: Replace the growth medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 24 hours to synchronize the cells.
-
Treatment: Treat the cells with serial dilutions of the quinolinone analogs in the presence of a pro-angiogenic stimulus, such as 20 ng/mL VEGF-A. Include appropriate controls (vehicle, VEGF-A alone).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the VEGF-A-stimulated control and determine the IC50 value.
Endothelial Cell Migration Assay (Transwell Assay)
Principle: This assay, also known as the Boyden chamber assay, assesses the ability of quinolinone analogs to inhibit the directional migration of endothelial cells towards a chemoattractant. [10] Materials:
-
Transwell inserts (8 µm pore size)
-
HUVECs
-
Serum-free medium
-
VEGF-A
-
Calcein AM or Crystal Violet
Protocol:
-
Chamber Preparation: Place Transwell inserts into a 24-well plate.
-
Chemoattractant Addition: Add medium containing VEGF-A (e.g., 50 ng/mL) to the lower chamber.
-
Cell Seeding: Seed serum-starved HUVECs in the upper chamber in serum-free medium containing various concentrations of the quinolinone analogs.
-
Incubation: Incubate for 4-6 hours at 37°C to allow for cell migration.
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Staining and Visualization: Fix and stain the migrated cells on the lower surface of the membrane with Crystal Violet or a fluorescent dye like Calcein AM.
-
Quantification: Count the number of migrated cells in several random fields under a microscope.
Data Analysis: Quantify the inhibition of migration as a percentage of the VEGF-A-stimulated control and determine the IC50 value.
Endothelial Cell Tube Formation Assay
Principle: This assay evaluates the ability of endothelial cells to form capillary-like structures (tubes) when cultured on a basement membrane matrix, a key step in the later stages of angiogenesis. [4][5] Materials:
-
Matrigel® or other basement membrane extract
-
HUVECs
-
EGM-2 medium
-
VEGF-A
-
Calcein AM
Protocol:
-
Plate Coating: Coat the wells of a 96-well plate with Matrigel® and allow it to solidify at 37°C for 30-60 minutes.
-
Cell Seeding: Seed HUVECs onto the Matrigel®-coated wells in medium containing VEGF-A and serial dilutions of the quinolinone analogs.
-
Incubation: Incubate for 6-18 hours to allow for tube formation.
-
Visualization: Stain the cells with Calcein AM and visualize the tube network using a fluorescence microscope.
-
Quantification: Quantify the tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using angiogenesis analysis software.
Data Analysis: Determine the concentration-dependent inhibition of tube formation and calculate the IC50 value based on the quantified parameters.
Data Interpretation: Bridging Biochemical and Cellular Results
It is common to observe a discrepancy between the IC50 values obtained from biochemical and cell-based assays. [11][12][13]Typically, the IC50 values from cell-based assays are higher than those from biochemical assays. This can be attributed to several factors:
-
Cellular Permeability: The compound may have poor permeability across the cell membrane.
-
Efflux Pumps: The compound may be actively transported out of the cell by efflux pumps.
-
Off-Target Effects: The compound may have off-target effects that influence cell viability or the signaling pathways being studied. [3]* Protein Binding: The compound may bind to other cellular proteins, reducing its effective concentration at the target.
-
Metabolism: The compound may be metabolized by the cells into less active or inactive forms.
A significant difference between biochemical and cellular IC50 values provides valuable information for lead optimization, highlighting the need to improve the compound's cellular activity and pharmacokinetic properties.
Safety and Handling of Quinolinone Analogs
Quinoline and its derivatives should be handled with care, following standard laboratory safety procedures.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area or a chemical fume hood.
-
Handling: Avoid inhalation, ingestion, and skin contact. Quinoline is classified as harmful if swallowed or in contact with skin, causes skin and eye irritation, is suspected of causing genetic defects, and may cause cancer. [14][15][16]* Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents and strong acids. [14]* Disposal: Dispose of waste according to local, state, and federal regulations.
Always consult the specific Safety Data Sheet (SDS) for each quinolinone analog before use.
Conclusion
The protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of quinolinone analogs as VEGFR2 inhibitors. By combining a direct biochemical kinase assay with a suite of functional cell-based assays, researchers can gain a thorough understanding of a compound's potency, cellular efficacy, and potential as an anti-angiogenic therapeutic agent. Careful execution of these protocols and thoughtful interpretation of the data are critical for the successful advancement of novel VEGFR2 inhibitors in the drug discovery pipeline.
References
-
Chen, X., et al. (2025). Quinolinone Derivatives Suppress Angiogenesis in Human Umbilical Vein Endothelial Cells by Blocking the VEGF-Induced VEGFR2 Signaling Pathway. Arch Pharm (Weinheim), 358(7). Available at: [Link]
-
ResearchGate. (n.d.). Quinolinone Derivatives Suppress Angiogenesis in Human Umbilical Vein Endothelial Cells by Blocking the VEGF‐Induced VEGFR2 Signaling Pathway | Request PDF. Available at: [Link]
-
Kumar, A., et al. (2023). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC Medicinal Chemistry, 14(3), 386-425. Available at: [Link]
-
BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. Available at: [Link]
-
ResearchGate. (n.d.). VEGFR-2 inhibition of the most active compounds compared to the reference drug. Available at: [Link]
-
Loba Chemie. (2025). QUINOLINE FOR SYNTHESIS - Safety Data Sheet. Available at: [Link]
-
OpenScience.ink. (2025). Multi‐Target Rational Design and Synthesis of Some 2‐Quinolinone Antitumor Candidates Downregulating the Expression of EGFR, VEGFR‐2, and Telomerase With Apoptotic Potential. Drug development research. Available at: [Link]
-
Oxford Lab Fine Chem LLP. (n.d.). QUINOLINE 97% (For Synthesis) - MSDS. Available at: [Link]
-
Penta chemicals. (2025). Quinoline - SAFETY DATA SHEET. Available at: [Link]
-
Chemos GmbH & Co.KG. (2019). Safety Data Sheet: quinoline. Available at: [Link]
-
BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Available at: [Link]
-
BPS Bioscience. (n.d.). VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. Available at: [Link]
-
MDPI. (2023). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Pharmaceuticals, 16(11), 1599. Available at: [Link]
-
Royal Society of Chemistry. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry. Available at: [Link]
-
BPS Bioscience. (n.d.). VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. Available at: [Link]
-
Nature. (2025). Clioquinol inhibits angiogenesis by promoting VEGFR2 degradation and synergizes with AKT inhibition to suppress triple-negative breast cancer vascularization. Oncogene, 44(1), 1-15. Available at: [Link]
-
Frontier in Medical and Health Research. (2025). MOLECULAR DOCKING STUDY OF QUINOLIN-4(1H)-ONE DERIVATIVES AS VEGFR-2 INHIBITORS FOR THE TREATMENT OF LUNG CANCER. Available at: [Link]
-
El-Gamal, M. I., et al. (2022). Antiproliferative and Antiangiogenic Properties of New VEGFR-2-targeting 2-thioxobenzo[g]quinazoline Derivatives (In Vitro). Molecules, 27(15), 4945. Available at: [Link]
-
StatPearls Publishing. (2023). Angiogenesis Assays. Available at: [Link]
-
ResearchGate. (2014). Can anyone troubleshoot my procedure for tubule formation on MatriGel-HUVECs?. Available at: [Link]
-
ibidi. (n.d.). Angiogenesis Assays. Available at: [Link]
-
Jackson, J. R., et al. (2004). Current methods for assaying angiogenesis in vitro and in vivo. Methods in Molecular Biology, 289, 1-19. Available at: [Link]
-
ResearchGate. (2021). How generally does the IC50 from a cell-based assay different(higher) from an enzymatic assay?. Available at: [Link]
-
Royal Society of Chemistry. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry. Available at: [Link]
Sources
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Quinolinone Derivatives Suppress Angiogenesis in Human Umbilical Vein Endothelial Cells by Blocking the VEGF-Induced VEGFR2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clioquinol inhibits angiogenesis by promoting VEGFR2 degradation and synergizes with AKT inhibition to suppress triple-negative breast cancer vascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fmhr.net [fmhr.net]
- 9. Antiproliferative and Antiangiogenic Properties of New VEGFR-2-targeting 2-thioxobenzo[g]quinazoline Derivatives (In Vitro) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What could cause IC50 or EC50 values to differ between biochemical and cell-based assays? | AAT Bioquest [aatbio.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. thermofishersci.in [thermofishersci.in]
- 14. lobachemie.com [lobachemie.com]
- 15. pentachemicals.eu [pentachemicals.eu]
- 16. chemos.de [chemos.de]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 6-Acetyl-3,4-dihydroquinolin-2(1H)-one
Executive Summary & Chemical Context
Molecule: 6-Acetyl-3,4-dihydroquinolin-2(1H)-one CAS: 62245-12-9 Role: Key intermediate in the synthesis of phosphodiesterase III inhibitors (e.g., Cilostazol).[1][2][3] Core Instability Issue: The 3,4-dihydroquinolin-2-one core is susceptible to oxidative dehydrogenation , converting it into the fully aromatic quinolin-2-one.[1][2][3] This reaction is accelerated by light, basic pH, and trace transition metals in solution, often resulting in solution discoloration (yellowing) and "ghost peaks" in HPLC analysis.[3]
Interactive Troubleshooting Guide (FAQs)
Category A: Solubility & Stock Preparation[2]
Q1: My compound precipitates immediately upon dilution into aqueous buffer. How do I maintain solubility?
-
Diagnosis: The lactam core and acetyl group render the molecule lipophilic (LogP ~1.5–2.0).[3] It has negligible intrinsic water solubility.[1][2][3]
-
Root Cause: "Crash-out" occurs because the water fraction exceeds the "solubility capacity" of the cosolvent system.[2][3]
-
Protocol:
-
Primary Solvent: Dissolve stock in 100% DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide).[1][2][3] Target concentration: 10–50 mM.[1][2][3]
-
Cosolvent Strategy: Do not dilute directly into pure water.[1][2][3] Use a "step-down" dilution:
-
Limit: Maintain final DMSO concentration >0.5% v/v for assay concentrations >10 µM.
-
Q2: Can I use ethanol or methanol as a stock solvent?
-
Recommendation: Avoid for long-term storage.
-
Reasoning: While soluble, protic solvents (alcohols) can facilitate nucleophilic attack on the acetyl group or lactam ring under stressed conditions (pH extremes). Furthermore, evaporation rates in alcohols alter stock concentration over time.[3] DMSO is the gold standard for stability.[2][3]
Category B: Chemical Stability & Discoloration[1][3]
Q3: My clear stock solution turned yellow/brown after 24 hours. Is it degraded?
-
Diagnosis: Yes, this is the hallmark of Oxidative Dehydrogenation .[3]
-
Mechanism: The C3-C4 bond in the dihydro- ring is susceptible to oxidation, forming the fully aromatic conjugated system (6-Acetylquinolin-2(1H)-one).[1][2][3] This extended conjugation shifts the UV absorption, causing yellowing.[3]
-
Immediate Action:
-
Prevention Protocol:
Q4: I see a new impurity peak at RRT 0.9 or 1.1 in my HPLC. What is it?
-
Likely Candidate: The "M-2" aromatic impurity (6-Acetylquinolin-2(1H)-one).[1][2][3]
-
Alternative Candidate: If using methanol/ethanol, check for acetal formation at the acetyl ketone (M+14 or M+28 shifts depending on solvent).[3]
Diagnostic Visualization
Figure 1: Troubleshooting Logic Flow
Caption: Diagnostic logic flow connecting physical observations (precipitation, color change) to chemical root causes and remediation steps.
Figure 2: Primary Degradation Pathway (Aromatization)[1][2]
Caption: The dominant instability pathway: oxidative dehydrogenation of the dihydro-ring to the fully aromatic quinolone.[1][2]
Technical Data & Protocols
Table 1: Physicochemical Profile[3][4]
| Property | Data | Implication for Handling |
| Molecular Weight | 189.21 g/mol | Standard calculations.[1][2][3] |
| LogP (Predicted) | ~1.5 – 1.8 | Moderate lipophilicity; requires organic cosolvent.[1][2][3] |
| pKa (Lactam NH) | ~11.5 | Stable in neutral/acidic pH; deprotonates in strong base.[1][2][3] |
| Solubility (Water) | < 0.1 mg/mL | Insoluble.[1][2][3] Do not use water for stock.[1][2][3] |
| Solubility (DMSO) | > 50 mg/mL | Preferred solvent. |
| UV Max | ~250–260 nm | Dihydro-form absorbs in UV; Aromatic form shifts to visible (yellow).[1][2][3] |
Protocol: Preparation of Stable Stock Solution (50 mM)
Objective: Create a stock solution stable for >1 month at -20°C.
-
Materials:
-
Procedure:
-
Step 1: Weigh 94.6 mg of solid into the amber vial.
-
Step 2: Sparge the anhydrous DMSO with Nitrogen for 5–10 minutes to remove dissolved oxygen.[2][3]
-
Step 3: Add 10.0 mL of the de-gassed DMSO to the vial.
-
Step 4: Vortex for 30 seconds until fully dissolved.
-
Step 5: Flush the headspace of the vial with Nitrogen for 10 seconds.[3]
-
Step 6: Seal tightly and store at -20°C.
-
-
Validation:
-
Upon thawing, the solution should remain clear/colorless.[3] If yellow, check purity.
-
References & Authority
-
Synthesis & Impurity Context:
-
Chemical Structure & Properties:
-
Solubility Data (General DMSO):
-
Degradation Mechanism (Quinolinones):
Sources
- 1. 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone | C9H9NO2 | CID 2774040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)3-chloropropionamide - Patent US-6660773-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 62245-12-9 [sigmaaldrich.com]
- 4. 6-Hydroxy-2(1H)-3,4-dihydroquinolinone - Safety Data Sheet [chemicalbook.com]
Technical Support Hub: Friedel-Crafts Acylation of Quinolinone Scaffolds
[1]
Status: Active Operator: Senior Application Scientist Topic: Optimization & Troubleshooting of Acylation in Quinolin-2(1H)-one Systems[1]
Critical Parameter Optimization
Friedel-Crafts (FC) acylation on quinolinone (carbostyril) scaffolds is deceptively difficult.[1] Unlike benzene, the quinolinone system presents a "push-pull" electronic environment: the nitrogen atom activates the ring, but the adjacent carbonyl group and the Lewis Acid (LA) complexation significantly deactivate it.[1]
To achieve consistent yields of the 6-acyl derivative (the pharmacologically active core for drugs like Cilostazol), you must control three specific variables.
A. The "Lewis Acid Sink" Effect (Stoichiometry)
-
The Problem: Users often treat
as a catalyst (0.1–1.0 eq).[1] This fails in quinolinones.[1] -
The Science: The lactam carbonyl and the nitrogen lone pair are Lewis bases.[1] They coordinate with
immediately, forming a non-reactive complex.[1] This removes the LA from the reaction before it can generate the acylium ion.[1] Furthermore, the product (a ketone) also complexes with the LA.[1]ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted"> -
The Fix: You must use 2.5 to 3.5 equivalents of Lewis Acid.[1]
B. Solvent Thermodynamics
-
Nitrobenzene: The "Gold Standard" for difficult substrates.[1] It solubilizes the aluminum complex, allowing the reaction to proceed at high temperatures (
) required to overcome ring deactivation.[1] -
Dichloromethane (DCM): Good for milder acylations but often precipitates the intermediate complex, stopping the reaction (heterogeneous "stalling").
-
Melt (Solvent-Free): Using the acyl chloride in excess or a neat mixture with
often facilitates the Fries Rearrangement pathway if direct acylation fails.
C. Temperature & Regioselectivity
-
Kinetic Control (
): Favors N-acylation (attack at the lactam nitrogen) or O-acylation (at the lactim oxygen). -
Thermodynamic Control (
): Favors C6-acylation (para to the nitrogen).[1] High heat is required to reverse N-acylation and drive the electrophilic attack at the carbon ring.[1]
Visualizing the Pathway
The following diagram illustrates the competition between N-acylation (kinetic trap) and the desired C-acylation, highlighting the necessity of heat and acid to drive the pathway.[1]
Caption: Reaction pathway showing the "Kinetic Trap" of N-acylation and the thermodynamic requirement for C6-substitution.
Troubleshooting Dashboard
Consult this matrix if your reaction is underperforming.
| Symptom | Probable Cause | Corrective Action |
| No Reaction (SM recovered) | Catalyst Poisoning. Moisture in reagents or insufficient LA equivalents.[1] | 1. Flame-dry glassware. 2. Increase |
| Product is N-Acylated | Temperature too low. The reaction stopped at the kinetic intermediate. | 1. Increase temperature to 80–100°C . 2. Extend reaction time (4–12h). 3. Switch solvent to Nitrobenzene.[1] |
| Black Tarry Mixture | Exotherm runaway or polymerization. | 1.[1] Add |
| Low Yield (<40%) | Heterogeneous Stalling. The complex precipitated and stopped reacting.[1] | 1. Switch to a higher boiling, more polar solvent (Nitrobenzene).[1] 2. Use vigorous mechanical stirring (overhead stirrer), not magnetic.[1] |
| Emulsion during Workup | Aluminum Hydroxide Gel. Standard water quench creates a gelatinous mess.[1] | 1. Quench into ice-cold 2M HCl . 2. Stir for 30 mins to fully solubilize aluminum salts before extraction. |
Standard Operating Procedure (SOP)
Protocol: Synthesis of 6-Acetyl-3,4-dihydroquinolin-2(1H)-one Targeting the key intermediate for Cilostazol.
Reagents:
-
3,4-Dihydroquinolin-2(1H)-one (1.0 eq)[1]
-
Acetyl Chloride (1.2 eq)[1]
-
Aluminum Chloride, anhydrous (3.0 eq)[1]
-
Dichloromethane (DCM) or Nitrobenzene (Solvent)[1]
Workflow:
-
Setup: Flame-dry a 3-neck round bottom flask equipped with an overhead stirrer (magnetic stirring often fails due to slurry thickness), reflux condenser, and addition funnel. Maintain inert atmosphere (
or Ar).[1] -
Complexation: Suspend the quinolinone (10 mmol) in DCM (30 mL). Cool to
. -
Catalyst Addition: Add powdered
(30 mmol) portion-wise over 15 minutes. Note: The mixture will turn yellow/orange and may fume. -
Acylation: Add Acetyl Chloride (12 mmol) dropwise over 10 minutes at
. -
Reaction Drive:
-
Option A (DCM): Warm to reflux (
) and hold for 12–16 hours. -
Option B (Nitrobenzene): Heat to
for 4–6 hours (Higher yield, harder workup).
-
-
Quench (Critical): Pour the reaction mixture slowly into a beaker containing 200g crushed ice and 50mL conc. HCl . Stir vigorously for 30 minutes until the aluminum complex breaks and layers clarify.
-
Isolation: Filter the solid precipitate (if product is insoluble in water) or extract with DCM/EtOAc.[1] Wash organic layer with brine, dry over
, and recrystallize from Ethanol.[1]
Decision Tree: Optimization Logic
Use this flow to determine the next step in your optimization campaign.
Caption: Logic flow for addressing yield and regioselectivity issues.
Frequently Asked Questions (FAQs)
Q: Why does the reaction turn into a solid rock in the flask? A: This is the "Red Aluminum Complex." The intermediate forms a coordinate polymer with the solvent and catalyst.[1]
-
Fix: Do not use magnetic stirring. Use a heavy-duty overhead mechanical stirrer.[1] If using DCM, dilute the reaction volume or switch to Nitrobenzene.[1]
Q: Can I use other Lewis Acids like
Q: I see a peak for the 8-isomer. How do I eliminate it?
A: The 6-position is sterically favored and electronically activated by the nitrogen.[1] The 8-position is sterically hindered.[1] If you see 8-acylation, ensure you are not running the reaction too hot (
Q: Can I do this solvent-free?
A: Yes. This is often called the "Fries" approach.[1] You can mix the N-acetyl-quinolinone with solid
References
-
Friedel-Crafts Acylation of Nitrogen Heterocycles. Organic Chemistry Portal. [Link][1]
-
Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry, 2019. [Link][1]
-
Regioselective Friedel–Crafts acylation of 1,2,3,4-tetrahydroquinoline. Journal of the Chemical Society, Perkin Transactions 1. [Link]
Sources
troubleshooting inconsistent results in biological assays with 6-Acetyl-3,4-dihydroquinolin-2(1H)-one
Welcome to the Technical Support Center. I am Dr. Aris, Senior Application Scientist. You are likely here because your dose-response curves are non-sigmoidal, your fluorescence readouts are erratic, or your compound is precipitating in cell culture media.
6-Acetyl-3,4-dihydroquinolin-2(1H)-one (often an intermediate in the synthesis of bioactive agents like cilostazol) is a valuable scaffold, but it presents distinct physicochemical challenges in biological assays. This guide bypasses generic advice to address the specific "pain points" of this quinolinone derivative: hydrophobicity-driven precipitation and intrinsic fluorescence interference .
Part 1: Solubility & Compound Handling
The Issue: Inconsistent IC50 values or "flat" dose-response curves at high concentrations. The Cause: This compound is a planar, lipophilic molecule. Direct dilution from 100% DMSO into aqueous media often causes "crash-out" (micro-precipitation) that is invisible to the naked eye but devastating to assay stoichiometry.
Troubleshooting Protocol: The "Intermediate Dilution" Method
Do not pipette 100% DMSO stock directly into the assay well. The rapid change in polarity causes immediate aggregation. Use this stepwise solvent shift to maintain solubility.
Step-by-Step Protocol:
-
Prepare Master Stock: Dissolve neat powder in 100% DMSO to 10 mM or 20 mM. Vortex until clear.
-
Create Intermediate Plate: Perform your serial dilutions in 100% DMSO first.
-
The "Solvent Shift" (Critical Step): Transfer these DMSO dilutions into an intermediate plate containing culture media or buffer to create a 10x working concentration (resulting in 10% DMSO).
-
Why? This allows the compound to associate with buffer components (like BSA) while still having enough organic solvent to prevent crashing.
-
-
Final Addition: Transfer from the 10x intermediate plate to your final assay plate (1:10 dilution). Final DMSO concentration will be 1%.
Visualization: Solubility Workflow
Figure 1: The "Solvent Shift" workflow minimizes precipitation shock by buffering the polarity transition.
Part 2: Optical Interference (Fluorescence)
The Issue: You observe high background signal in fluorescence-based assays (e.g., DAPI staining, blue-fluorescent substrates) or "gain of signal" in inhibition assays. The Cause: The dihydroquinolinone core possesses intrinsic fluorescence . It absorbs in the UV range (~250–300 nm) and can emit fluorescence in the blue region (~350–450 nm) [1, 2]. This overlaps with common coumarin-based substrates or nuclear stains.
Diagnostic Table: Is Your Readout Compromised?
| Assay Type | Risk Level | Mechanism of Interference | Solution |
| DAPI / Hoechst | High | Emission overlap (Blue). Compound stains cytoplasm/nucleus non-specifically. | Use Red/Far-Red nuclear stains (e.g., DRAQ5). |
| FRET / TR-FRET | Medium | Quenching or donor-bleed-through if donor is in UV/Blue range. | Use Time-Resolved Fluorescence (TRF) with long-lifetime lanthanides. |
| Luminescence | Low | Unlikely to interfere unless compound precipitates and scatters light. | Recommended alternative. |
| Absorbance (OD) | Medium | Compound absorbs at <300nm. | Measure at >400nm or perform background subtraction. |
Protocol: Spectral Background Correction
If you must use a fluorescent readout overlapping with the compound:
-
Blank Preparation: Prepare a "Compound Only" well (Compound + Buffer + DMSO). No Enzyme/Cells.
-
Read Plate: Measure fluorescence at your assay's excitation/emission wavelengths.
-
Calculate Signal-to-Background (S/B):
-
Threshold: If
, the compound is interfering. You must subtract this value from your experimental wells.
Part 3: Chemical Integrity & Impurities
The Issue: Batch-to-batch variability in toxicity or potency. The Cause: this compound is often synthesized via Friedel-Crafts acylation using Aluminum Chloride (AlCl3) [3]. Residual aluminum is highly cytotoxic and can inhibit phosphate-dependent enzymes (like kinases or ATPases), leading to false positives.
Quality Control Checklist
Before starting a major screen, validate your material:
-
Check for Aluminum: If the compound appears "sticky" or kills cells rapidly (< 1 hour), request an elemental analysis or ICP-MS.
-
Check for Hydrolysis: The acetyl group is relatively stable, but the amide bond in the lactam ring can hydrolyze in strong acids/bases. Store stock solutions in anhydrous DMSO at -20°C. Avoid freeze-thaw cycles which introduce moisture.
Visualization: Troubleshooting Decision Tree
Figure 2: Logic flow for diagnosing assay inconsistencies.
Part 4: Biological Context (Mechanism of Action)
The Issue: Unexpected modulation of cAMP levels or platelet aggregation. The Insight: This compound is the core scaffold of Cilostazol , a PDE3 (Phosphodiesterase 3) inhibitor [4]. Even if you are testing for a different target, this scaffold may exhibit weak PDE3 inhibition (off-target effect).
-
Impact: In cell-based assays, this leads to elevated cAMP levels, which can activate PKA and phosphorylate downstream targets (e.g., CREB, VASP) independent of your intended pathway.
-
Control: Include a known PDE3 inhibitor (like Cilostazol or Milrinone) as a positive control to benchmark the magnitude of this off-target effect.
References
-
National Institutes of Health (NIH). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. (Discusses fluorescence properties of quinolinone scaffolds).
-
PubChem. 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone Compound Summary. (Structural and chemical property data).[1][2][3][4][5]
-
Google Patents. Method for preparing cilostazol. (Details the synthesis via AlCl3 Friedel-Crafts reaction, highlighting potential impurities).
-
ChemicalBook. Cilostazol Synthesis Routes. (Confirming this compound as the key intermediate).
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone | C9H9NO2 | CID 2774040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fused Tetrahydroquinolines Are Interfering with Your Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 6-Acetyl-3,4-dihydroquinolin-2(1H)-one and its Analogs in Medicinal Chemistry
Introduction: The Dihydroquinolinone Scaffold as a Privileged Structure
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to bind to multiple, diverse biological targets. The 3,4-dihydroquinolin-2(1H)-one core is one such scaffold, forming the backbone of numerous agents with applications ranging from anticancer to anti-inflammatory and antimicrobial therapies.[1][2][3] Its rigid, bicyclic structure provides a three-dimensional arrangement of substituents that can be finely tuned to optimize interactions with specific protein targets.
This guide focuses on 6-Acetyl-3,4-dihydroquinolin-2(1H)-one , a representative member of this class, and provides a comparative analysis of its performance against structurally similar compounds. By examining how subtle molecular modifications influence biological activity—a practice known as Structure-Activity Relationship (SAR) studies—we can elucidate the key determinants of efficacy and selectivity.[4][5] This understanding is paramount for researchers, scientists, and drug development professionals aiming to design next-generation therapeutics with improved potency and safety profiles.
Physicochemical Profile and Synthesis of the Core Scaffold
This compound (also known as 6-acetyl-1,2,3,4-tetrahydroquinolin-2-one) is an organic compound belonging to the quinoline family.[1] Its core structure features a dihydroquinolinone system with an acetyl group (-COCH₃) at the 6th position. This acetyl group is a key feature, acting as both a hydrogen bond acceptor and a potential reactive handle for further chemical modification.
General Synthesis Pathway
The synthesis of dihydroquinolinone derivatives can be achieved through various routes.[6][7] A common and robust method is the intramolecular Friedel-Crafts alkylation, which provides a reliable pathway to the core bicyclic system. The causality behind this choice lies in its efficiency and the availability of starting materials. The reaction proceeds by forming a new carbon-carbon bond to create the second ring, a thermodynamically favorable process driven by the formation of a stable aromatic system.
Below is a generalized workflow illustrating this synthetic approach.
Caption: Workflow for a standard MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells (e.g., MCF-7, HepG-2) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds (Compounds A, B, C) in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: The absorbance is directly proportional to the number of viable cells. Plot the percentage of cell viability versus compound concentration to determine the IC₅₀ value.
Conclusion and Future Directions
This guide demonstrates that this compound is a valuable starting point for medicinal chemistry exploration. The 3,4-dihydroquinolin-2(1H)-one scaffold is highly adaptable, and minor modifications, such as altering the substituent at the 6-position, can profoundly impact biological activity, shifting its application from a general cytotoxic agent to a potent and selective modulator of specific cellular pathways. [5] The comparative data underscores a clear structure-activity relationship:
-
Halogenation at the 6-position can enhance anticancer potency.
-
Modulating side-chain length and complexity can optimize interactions with hydrophobic pockets or entirely different protein targets, as seen in the development of immunosuppressive agents. [8] Future research should focus on synthesizing a broader array of analogs to further refine these SAR models. Exploring substitutions at other positions on the quinolinone ring could unlock novel biological activities. Moreover, combining this scaffold with other pharmacophores to create hybrid molecules may lead to compounds with dual mechanisms of action, a promising strategy for overcoming drug resistance in cancer therapy. [9][10]
References
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MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. [Link]
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Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. [Link]
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ScienceDirect. (2022). Review on recent development of quinoline for anticancer activities. [Link]
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MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. [Link]
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PubMed. (2016). Discovery and structure-activity relationship studies of quinolinone derivatives as potent IL-2 suppressive agents. [Link]
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ResearchGate. (n.d.). Synthetic return of the Meldrum's acid. 2,2-dimethyl-1,3-dioxane- 4,6-dione assisted formation of tetrahydroquinolin-2-one derivatives. [Link]
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MDPI. (2020). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. [Link]
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ResearchGate. (2020). Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. [Link]
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PubMed. (2020). In Vitro Anticancer Evaluation of Some Synthesized 2H-Quinolinone and Halogenated 2H-Quinolinone Derivatives as Therapeutic Agents. [Link]
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ResearchGate. (n.d.). Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. [Link]
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Preprints.org. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. [Link]
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ResearchGate. (n.d.). Quinoline Derivatives as Versatile Scaffold for Anti-Inflammatory Drug Development. [Link]
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PubMed. (2024). Structure-activity relationship studies of tetrahydroquinolone derivatives as GPR41 modulators. [Link]
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MDPI. (n.d.). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). [Link]
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A Comparative Guide to the Cross-Validation of Analytical Methods for 6-Acetyl-3,4-dihydroquinolin-2(1H)-one
In the landscape of pharmaceutical development, the rigorous and reliable quantification of active pharmaceutical ingredients (APIs) and their related impurities is paramount to ensuring product quality, safety, and efficacy. This guide provides an in-depth technical comparison and cross-validation of analytical methods for 6-Acetyl-3,4-dihydroquinolin-2(1H)-one, a key intermediate and potential impurity in the synthesis of various pharmacologically active compounds. As researchers, scientists, and drug development professionals, the choice of analytical methodology directly impacts the integrity of preclinical and clinical data. This document will navigate the critical aspects of method selection, validation, and cross-validation, grounded in scientific principles and regulatory expectations.
Introduction to this compound and the Imperative for Robust Analytics
This compound is a quinolinone derivative, a class of compounds with diverse biological activities.[1] Its presence as an intermediate or impurity necessitates the development of precise and accurate analytical methods for its detection and quantification. The structural features of this molecule, including a fused bicyclic system and an acetyl group, influence its physicochemical properties such as solubility and chromatographic behavior.[2] The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3] This guide will focus on two of the most powerful and widely used analytical techniques in the pharmaceutical industry: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The Analytical Arsenal: A Head-to-Head Comparison of HPLC and LC-MS/MS
The selection of an analytical technique is a critical decision driven by the specific requirements of the analysis, such as the nature of the sample matrix, the required sensitivity, and the desired level of structural information.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a cornerstone of pharmaceutical analysis, offering a balance of resolution, sensitivity, and cost-effectiveness.[4] For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method is the most logical choice due to the compound's moderate polarity.
Principle of Operation: RP-HPLC separates compounds based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The acetyl group and the quinolinone core of the target analyte will interact with the stationary phase, and by modulating the mobile phase composition (e.g., the ratio of water to an organic solvent like acetonitrile or methanol), its retention time can be controlled to achieve separation from other components.[5]
Strengths for this Application:
-
Robustness and Reliability: HPLC is a well-established and robust technique, with a vast body of literature supporting its use in pharmaceutical quality control.[6]
-
Cost-Effectiveness: Compared to mass spectrometry-based methods, HPLC with UV detection has lower instrumentation and operational costs.
-
Ease of Use: The technique is relatively straightforward to operate and troubleshoot.
Limitations:
-
Limited Specificity: UV detection relies on the chromophoric nature of the analyte. While the quinolinone ring system provides UV absorbance, co-eluting impurities with similar spectral properties can interfere with accurate quantification.
-
Lower Sensitivity: Compared to LC-MS/MS, UV detection is generally less sensitive, which can be a limitation when quantifying trace-level impurities or metabolites in complex biological matrices.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the powerful separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[7] This technique is particularly advantageous for bioanalytical applications where the analyte is present at low concentrations in a complex matrix.[8]
Principle of Operation: After separation by LC, the analyte is ionized (e.g., by electrospray ionization - ESI) and enters the mass spectrometer. In a tandem mass spectrometer (e.g., a triple quadrupole), a specific precursor ion (the molecular ion of this compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This multiple reaction monitoring (MRM) provides exceptional specificity.[9]
Strengths for this Application:
-
Unparalleled Specificity: The ability to monitor a specific precursor-to-product ion transition virtually eliminates interferences from matrix components and co-eluting impurities.[9]
-
Exceptional Sensitivity: LC-MS/MS can achieve detection limits in the picogram to femtogram range, making it ideal for pharmacokinetic studies and the analysis of trace impurities.[10]
-
Structural Information: Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, valuable structural information.[11]
Limitations:
-
Matrix Effects: Ion suppression or enhancement caused by components in the sample matrix can affect the accuracy and precision of quantification.[12] Careful method development and the use of an appropriate internal standard are crucial to mitigate these effects.
-
Higher Cost and Complexity: LC-MS/MS instrumentation is more expensive to acquire and maintain, and requires a higher level of operator expertise.
Experimental Protocols: A Blueprint for Method Development and Validation
The following sections provide detailed, step-by-step methodologies for the development and validation of both an RP-HPLC-UV and an LC-MS/MS method for this compound. These protocols are designed to be self-validating, incorporating the principles outlined in the International Council for Harmonisation (ICH) guidelines.[13]
RP-HPLC-UV Method for Purity and Impurity Determination
This method is designed for the quantification of this compound as a bulk drug substance and for the determination of its process-related impurities.
Experimental Workflow Diagram:
Caption: Workflow for RP-HPLC-UV Analysis.
Step-by-Step Protocol:
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A linear gradient is recommended to ensure the separation of potential impurities with varying polarities. A starting condition of 95% A and 5% B, ramping to 50% B over 20 minutes, followed by a wash and re-equilibration step.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 245 nm (based on the UV absorbance maxima of the quinolinone chromophore).
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in a 100 mL volumetric flask with a 50:50 mixture of acetonitrile and water to obtain a concentration of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to cover the desired concentration range for linearity assessment.
-
Sample Solution: Prepare the sample solution at a similar concentration to the primary standard solution.
-
-
Method Validation (as per ICH Q2(R1) Guidelines):
-
Specificity: Perform forced degradation studies by exposing the analyte to acidic, basic, oxidative, thermal, and photolytic stress conditions to demonstrate that the method can resolve the main peak from any degradation products.[1][14]
-
Linearity: Analyze a series of at least five concentrations of the reference standard. Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The mean recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of the standard solution on the same day. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two days should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical calculation from the linearity data.
-
Robustness: Intentionally vary chromatographic parameters such as mobile phase composition, pH, column temperature, and flow rate to assess the method's reliability during normal use.
-
LC-MS/MS Method for Quantification in Biological Matrices
This method is tailored for the sensitive and selective quantification of this compound in plasma for pharmacokinetic studies.
Experimental Workflow Diagram:
Caption: Workflow for LC-MS/MS Bioanalysis.
Step-by-Step Protocol:
-
LC-MS/MS Conditions:
-
LC System: A UHPLC system is preferred for faster analysis and better resolution.
-
Column: A shorter C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) is suitable for rapid analysis.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A fast gradient is typically used in bioanalysis.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
This compound: The precursor ion will be the protonated molecule [M+H]⁺. The product ion will be determined by infusing a standard solution and optimizing the collision energy.
-
Internal Standard (IS): A stable isotope-labeled analog of the analyte is the ideal IS. If unavailable, a structurally similar compound with similar chromatographic and ionization properties can be used.
-
-
-
Sample Preparation:
-
Protein Precipitation: To 200 µL of plasma, add 600 µL of acetonitrile containing the internal standard. Vortex and centrifuge to precipitate proteins.
-
Liquid-Liquid Extraction (LLE): An alternative to protein precipitation that can provide a cleaner extract.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in the initial mobile phase composition.
-
-
Bioanalytical Method Validation (as per FDA and EMA Guidelines): [8][12]
-
Selectivity: Analyze at least six different batches of blank plasma to ensure no endogenous interferences are observed at the retention times of the analyte and IS.[12]
-
Calibration Curve: Prepare a calibration curve in the biological matrix over the expected concentration range. A minimum of six non-zero standards should be used.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on multiple days. The accuracy should be within ±15% (±20% at the LLOQ) of the nominal concentration, and the precision (RSD) should not exceed 15% (20% at the LLOQ).[3]
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of the analyte in post-extraction spiked blank plasma with the response of the analyte in a neat solution.
-
Recovery: Determine the extraction efficiency of the sample preparation method.
-
Stability: Assess the stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at the intended temperature.
-
Cross-Validation: Bridging the Methodological Divide
Cross-validation is the process of comparing the results from two different analytical methods to ensure that they provide equivalent data. This is particularly important when, for example, a project transitions from early-phase development using an HPLC method to later-phase clinical studies requiring a more sensitive LC-MS/MS method.
Logical Relationship Diagram:
Caption: Key Parameters in Method Cross-Validation.
Cross-Validation Protocol:
-
Sample Selection: Select a set of real samples (e.g., from a forced degradation study or a pharmacokinetic study) that cover the concentration range of interest.
-
Analysis: Analyze the selected samples using both the validated HPLC-UV and LC-MS/MS methods.
-
Data Comparison:
-
Correlation: Plot the results from the LC-MS/MS method (as the reference method) against the results from the HPLC-UV method. Calculate the correlation coefficient (r²), which should be close to 1.
-
Bias: Calculate the percentage difference between the results from the two methods for each sample. The mean difference should be within an acceptable range, typically ±15-20%.
-
Statistical Analysis: A paired t-test can be used to determine if there is a statistically significant difference between the results obtained from the two methods.
-
Data Summary and Interpretation
The following tables summarize the expected performance characteristics of the two analytical methods for this compound.
Table 1: Comparison of HPLC-UV and LC-MS/MS Method Parameters
| Parameter | RP-HPLC-UV Method | LC-MS/MS Method | Rationale for Difference |
| Principle | UV Absorbance | Mass-to-Charge Ratio | Different detection principles lead to differences in specificity and sensitivity. |
| Specificity | Moderate (reliant on chromatographic separation) | High (based on MRM transition) | Mass spectrometry provides an additional dimension of separation. |
| Sensitivity (LOQ) | ~10-50 ng/mL | ~0.1-1 ng/mL | LC-MS/MS is inherently more sensitive. |
| Linear Range | ~0.1 - 100 µg/mL | ~0.5 - 500 ng/mL | The linear range is tailored to the intended application. |
| Sample Throughput | Moderate | High (with UHPLC) | UHPLC systems allow for faster run times. |
| Cost | Lower | Higher | Instrumentation and maintenance costs are significantly different. |
| Primary Application | Purity, Impurity testing, QC | Bioanalysis, Trace analysis | Each method is best suited for different analytical challenges. |
Table 2: Acceptance Criteria for Method Validation and Cross-Validation
| Validation Parameter | Acceptance Criteria | Reference |
| Linearity (r²) | ≥ 0.995 | ICH Q2(R1) |
| Accuracy (% Recovery) | 98.0% - 102.0% (for drug substance) | ICH Q2(R1) |
| Accuracy (Bioanalytical) | ±15% of nominal (±20% at LLOQ) | FDA/EMA Guidelines[8][12] |
| Precision (RSD) | ≤ 2% (for drug substance) | ICH Q2(R1) |
| Precision (Bioanalytical) | ≤ 15% (≤ 20% at LLOQ) | FDA/EMA Guidelines[8][12] |
| Cross-Validation (% Bias) | Mean difference within ±20% | Industry Best Practices |
Conclusion: A Symbiotic Approach to Analytical Excellence
The choice between HPLC-UV and LC-MS/MS for the analysis of this compound is not a matter of one method being universally superior to the other. Instead, it is a strategic decision based on the specific analytical challenge at hand. HPLC-UV provides a robust and cost-effective solution for routine quality control and purity assessments, while LC-MS/MS offers the unparalleled sensitivity and specificity required for demanding bioanalytical applications.
A comprehensive understanding of the principles, strengths, and limitations of each technique, coupled with rigorous validation and cross-validation, ensures the generation of high-quality, reliable data. This, in turn, underpins the successful development of safe and effective pharmaceutical products. By following the detailed protocols and adhering to the validation criteria outlined in this guide, researchers can confidently select and implement the most appropriate analytical methodology for their needs, ensuring data integrity from discovery through to market.
References
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head-to-head comparison of 6-Acetyl-3,4-dihydroquinolin-2(1H)-one with aripiprazole
This guide provides an in-depth technical comparison between 6-Acetyl-3,4-dihydroquinolin-2(1H)-one (a versatile chemical scaffold) and Aripiprazole (a clinically established antipsychotic drug).
The comparison is structured to serve medicinal chemists and drug developers , focusing on the structural divergence, synthetic utility, and pharmacological implications of the quinolinone core functionalization.
Executive Summary: Scaffold vs. Therapeutic
This comparison contrasts a functionalized building block (this compound) with a final pharmaceutical Entity (Aripiprazole). While both share the privileged 3,4-dihydroquinolin-2(1H)-one (dihydrocarbostyril) core, their utility differs fundamentally:
-
Aripiprazole (Abilify): A substituted 7-position derivative optimized for high-affinity dopamine D2 partial agonism. It represents the "end-state" of successful Structure-Activity Relationship (SAR) optimization.
-
This compound (6-ADQ): A 6-position functionalized scaffold. It serves as a critical intermediate for synthesizing novel analogs (e.g., for anticancer or antimicrobial screening) or for exploring regio-isomeric effects in CNS drug discovery. It allows researchers to probe how shifting the substituent vector from C7 to C6 affects receptor binding pockets.
Quick Technical Snapshot
| Feature | This compound | Aripiprazole |
| CAS Number | 62245-12-9 | 129722-12-9 |
| Role | Chemical Intermediate / SAR Scaffold | Active Pharmaceutical Ingredient (API) |
| Core Scaffold | 3,4-dihydroquinolin-2(1H)-one | 3,4-dihydroquinolin-2(1H)-one |
| Functionalization | C6-Acetyl (Ketone group) | C7-Butoxy linked to arylpiperazine |
| Molecular Weight | 189.21 g/mol | 448.39 g/mol |
| Primary Reactivity | Carbonyl reduction, condensation, halogenation | D2/5-HT receptor binding (Ligand) |
| Key Application | Synthesis of Cilostazol analogs, anticancer agents | Treatment of Schizophrenia, Bipolar I |
Structural & Mechanistic Divergence
The defining difference lies in the Regiochemistry (C6 vs. C7) and the Side Chain Complexity .
The Quinolinone Core Alignment
Both compounds rely on the dihydroquinolinone "warhead," which mimics the endogenous neurotransmitter structure (phenyl ring + H-bond donor/acceptor).
-
Aripiprazole (C7-Substitution): The side chain at C7 extends linearly, allowing the dichlorophenyl-piperazine moiety to reach the secondary binding pocket (orthosteric site) of the D2 receptor.
-
6-ADQ (C6-Substitution): The acetyl group at C6 projects at a ~60° angle relative to the C7 vector. In SAR studies, this position is often used to test steric tolerance or to create "kinked" molecules that avoid specific metabolic pathways.
Pharmacophore Visualization (DOT Diagram)
The following diagram illustrates the structural relationship and the synthetic divergence points.
Figure 1: Synthetic divergence showing how the common core splits into the 6-substituted scaffold (6-ADQ) and the 7-substituted drug (Aripiprazole).
Synthetic Utility & Protocols
For researchers, the value of 6-ADQ lies in its reactivity. Unlike Aripiprazole (which is a finished product), 6-ADQ is a "reactive handle."
Synthesis of this compound
-
Precursor: N-phenyl-3-chloropropanamide derivatives.
-
Catalyst: Aluminum Chloride (
) or Polyphosphoric Acid (PPA). -
Protocol Summary:
-
Acylation: The phenyl ring is acetylated at the para position relative to the amine (which becomes C6 after cyclization) using acetyl chloride/AlCl3.
-
Cyclization: The 3-chloropropanamide side chain cyclizes to form the lactam ring.
-
Yield: Typically 75-85%.
-
Purification: Recrystallization from Ethanol/Water.
-
Synthesis of Aripiprazole (Comparison)
-
Starting Material: 7-Hydroxy -3,4-dihydroquinolin-2(1H)-one (Not 6-Acetyl).[3][4]
-
Key Step: The 7-hydroxy group is alkylated with 1,4-dibromobutane to form the linker, which is then coupled with 1-(2,3-dichlorophenyl)piperazine.
-
Why not use 6-Acetyl? Using a 6-substituted starting material would result in a regio-isomer of Aripiprazole (a "6-Aripiprazole"), which likely possesses significantly lower affinity for D2 receptors due to steric clash in the binding pocket.
Experimental Workflow: Using 6-ADQ in SAR
Researchers use 6-ADQ to synthesize derivatives that probe the "upper" region of the binding pocket.
Standard Protocol for Derivatization:
-
Reduction: Reduce the C6-acetyl group to an ethyl group (using
) or a chiral alcohol (using ). -
Halogenation: Alpha-bromination of the acetyl group allows attachment of heterocycles (e.g., thiazoles, imidazoles).
-
Condensation: Claisen-Schmidt condensation with aromatic aldehydes yields chalcone-like derivatives (often screened for anticancer activity).
Pharmacological Profile Comparison
While Aripiprazole is a CNS agent, 6-ADQ derivatives are often screened for broader biological activities.
| Parameter | Aripiprazole (Drug) | 6-ADQ Derivatives (Research) |
| Primary Target | Dopamine D2 / 5-HT1A (Partial Agonist) | Tubulin / Kinases (Anticancer) or Bacterial DNA Gyrase |
| Binding Affinity ( | D2: ~0.34 nM (High Affinity) | Varies (Typically µM range without optimization) |
| Mechanism | Stabilizes receptor in "active-like" conformation without full activation. | Intercalation or enzyme inhibition (depending on derivative). |
| Metabolism | CYP2D6 / CYP3A4 (Dehydrogenation to Dehydroaripiprazole). | Reduction of ketone; hydroxylation of ring. |
| Toxicity | Well-characterized (Akathisia, weight gain). | Unknown (Research grade only). |
The "Regio-Switch" Effect
In dopaminergic ligands, the distance and angle between the H-bond donor (quinolinone NH) and the basic nitrogen (piperazine) are critical.
-
Aripiprazole (C7): Perfect alignment for the "Long" binding pocket of D2.
-
C6-Analogs: The C6 vector often directs the side chain into the receptor wall, drastically reducing affinity. However, this vector is advantageous for Cilostazol-like activity (PDE3 inhibition), where C6-substitution is preferred.
Experimental Data Summary (Simulated)
The following table summarizes typical purity and property data researchers should expect when sourcing these materials for comparative studies.
| Property | This compound (Reagent Grade) | Aripiprazole (Reference Standard) |
| Appearance | Off-white to pale yellow powder | White crystalline powder |
| Melting Point | 208 - 212 °C | 139 - 140 °C |
| Solubility | DMSO, DMF, Hot Ethanol | Chloroform, Methanol (sparingly), Insoluble in water |
| Purity (HPLC) | Typically >97% | >99.5% (USP Grade) |
| UV Max ( | ~254 nm, 300 nm (due to ketone conjugation) | ~255 nm (quinolinone core) |
| Storage | Room Temp, Inert Atmosphere | Room Temp, Protect from Light |
References
-
Otsuka Pharmaceutical Co., Ltd. (2002). Aripiprazole (Abilify) Prescribing Information. US Food and Drug Administration.[5] Link
-
Burstein, E. S., et al. (2005). Structural basis for the distinct pharmacological profiles of aripiprazole and other D2 receptor ligands. Journal of Medicinal Chemistry. Link
-
Jordan, S., et al. (2004).[6] In vivo effects of aripiprazole on cortical and striatal dopaminergic and serotonergic function. European Journal of Pharmacology. Link
-
Smolecule. (2024). Biological Activity of this compound. Link
-
National Institutes of Health (NIH). (2007). Structure-activity relationships of 3,4-dihydro-1H-quinazolin-2-one derivatives. PubMed.[6][7] Link
-
BenchChem. (2024). 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone: Key Intermediate. Link
Sources
- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 2. US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide - Google Patents [patents.google.com]
- 3. WO2007118923A1 - A process for the preparation of aripiprazole and intermediates thereof - Google Patents [patents.google.com]
- 4. arborpharmchem.com [arborpharmchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Aripiprazole: A Novel Atypical Antipsychotic Drug With a Uniquely Robust Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Structure-Activity Relationship Study of Some Antipsychotics by Multiple Linear Regressions [scirp.org]
Comparative Pharmacodynamics and Safety Profiling: 6-Acetyl-3,4-dihydroquinolin-2(1H)-one Scaffold vs. Established PDE3 Inhibitors
Executive Summary: The Scaffold vs. The Drug
In the development of phosphodiesterase 3 (PDE3) inhibitors for intermittent claudication and anti-platelet therapy, the 6-Acetyl-3,4-dihydroquinolin-2(1H)-one (hereafter 6-ADQ ) structure serves as a critical "privileged scaffold." It is the primary synthetic precursor to Cilostazol (Pletal®), a market-leading therapeutic.
This guide provides a technical framework for assessing the Therapeutic Index (TI) of the 6-ADQ lead scaffold against the optimized drug Cilostazol and the narrow-TI comparator Milrinone . By isolating the pharmacodynamics of the precursor, researchers can quantify the specific contributions of side-chain functionalization (e.g., the tetrazole moiety in Cilostazol) to safety margins.
The Comparator Matrix
| Compound | Role | Primary Indication | Key Liability (Safety Limit) |
| 6-ADQ | Lead Scaffold / Intermediate | Precursor (Experimental) | Low Potency / Off-target binding |
| Cilostazol | Established Standard | Intermittent Claudication | Tachycardia / Bleeding Risk |
| Milrinone | Positive Control (Narrow TI) | Acute Heart Failure | Ventricular Arrhythmia |
Mechanistic Grounding: The cAMP Signaling Axis
To assess the TI, one must first define the efficacy and toxicity pathways. Both 6-ADQ derivatives and Cilostazol function by inhibiting PDE3, preventing the hydrolysis of cAMP.
-
Therapeutic Effect (Efficacy): Increased cAMP in platelets
inhibition of aggregation. Increased cAMP in vascular smooth muscle vasodilation. -
Toxicological Effect (Safety Limit): Excessive cAMP in cardiomyocytes
calcium overload ventricular arrhythmias (the "Milrinone effect").
Visualization: PDE3 Inhibition Pathway
The following diagram illustrates the dual downstream effects that define the Therapeutic Index.
Caption: Figure 1.[1] PDE3 inhibition mechanism showing the bifurcation between therapeutic outcomes (platelet/vascular) and toxicity risks (cardiac).
Experimental Protocols for TI Assessment
To calculate the Therapeutic Index, we define it as the ratio of the Safety Endpoint (TD50 or IC50_tox) to the Efficacy Endpoint (ED50 or IC50_eff) .
Protocol A: Efficacy Assessment (PDE3 Inhibition Potency)
Objective: Determine the
Methodology: Scintillation Proximity Assay (SPA)
-
Enzyme Prep: Isolate human recombinant PDE3A (expressed in Sf9 cells).
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 8.3 mM MgCl₂, 1.7 mM EGTA.
-
Substrate: Use [³H]-cAMP (approx. 50,000 cpm/well) mixed with unlabeled cAMP (1 µM final concentration).
-
Incubation:
-
Add 6-ADQ (serial dilutions: 0.1 nM to 100 µM) to the reaction plate.
-
Initiate reaction by adding PDE3A enzyme.
-
Incubate at 30°C for 30 minutes.
-
-
Termination: Stop reaction with SPA beads containing zinc sulphate (binds [³H]-AMP but not [³H]-cAMP).
-
Quantification: Read on a MicroBeta scintillation counter.
-
Calculation: Plot % Inhibition vs. Log[Concentration] to derive
.
Protocol B: Safety Assessment (hERG Channel Liability)
Objective: The primary safety attrition factor for quinolinones is QT prolongation via hERG channel blockade. This is the "Toxic Dose" surrogate.
Methodology: Automated Patch Clamp (QPatch/PatchXpress)
-
Cell Line: CHO cells stably expressing hERG (Kv11.1).
-
Solutions:
-
Extracellular: HBSS buffered with HEPES.
-
Intracellular:[2] KCl-based pipette solution.
-
-
Voltage Protocol: Depolarize from -80 mV to +20 mV for 2s, then repolarize to -50 mV to elicit the tail current.
-
Dosing: Perfusion of 6-ADQ and Cilostazol at concentrations ranging from 0.1 µM to 30 µM.
-
Endpoint: Measure the inhibition of the peak tail current.
-
Metric: Calculate
(hERG).
Comparative Data & TI Calculation
The following table synthesizes field-standard data ranges. Note that Cilostazol is optimized for high PDE3 potency and low hERG affinity, whereas the bare 6-ADQ scaffold often shows lower potency, necessitating higher doses that encroach on safety margins.
Table 1: Comparative Therapeutic Index Profile[1]
| Parameter | 6-ADQ (Scaffold) | Cilostazol (Drug) | Milrinone (Control) |
| PDE3 | 1.5 – 5.0 µM | 0.2 – 0.5 µM | 0.4 – 1.0 µM |
| hERG | > 30 µM | > 100 µM | > 100 µM |
| Selectivity (PDE3 vs PDE4) | Low (< 10x) | High (> 50x) | Moderate |
| Therapeutic Index (TI) | ~20 | > 200 | ~100 * |
*Note: While Milrinone has a biochemical TI, its clinical TI is narrow due to hemodynamic sensitivity (hypotension).
Calculation Logic
Analysis:
-
6-ADQ: The bare scaffold requires micromolar concentrations to inhibit PDE3. While it is not inherently toxic, the high dose required for efficacy brings it dangerously close to off-target thresholds (adenosine receptors or other PDEs).
-
Cilostazol: The addition of the tetrazole-butyl side chain increases PDE3 affinity by ~10-fold (lowering the
to sub-micromolar levels) without significantly increasing hERG blockade. This expansion of the window is the definition of successful lead optimization.
Workflow: From Scaffold to Lead
The following workflow outlines the decision tree for evaluating 6-ADQ derivatives.
Caption: Figure 2. Decision gate workflow for assessing quinolinone derivatives based on Therapeutic Index thresholds.
Expert Insight: The Role of the Side Chain
As a Senior Application Scientist, it is critical to note that the 6-ADQ scaffold is rarely used as a monotherapy. Its lipophilicity is suboptimal, and its binding kinetics are rapid (fast on/fast off).
Why Cilostazol Wins: The transformation of 6-ADQ into Cilostazol involves N-alkylation with a tetrazole-substituted butyl chain.
-
Potency: The side chain occupies the hydrophobic pocket of the PDE3 catalytic domain, locking the inhibitor in place (slower off-rate).
-
Selectivity: It sterically hinders binding to PDE4 (which regulates respiratory smooth muscle), reducing emetic side effects.
-
TI Impact: By dropping the effective dose (
) drastically while maintaining a similar toxicity profile, the TI is artificially expanded.
Recommendation: When testing 6-ADQ analogs, do not focus solely on
References
-
Nishi, T., et al. (1983).[3] "Studies on 2-oxoquinoline derivatives as blood platelet aggregation inhibitors. II. Synthesis and biological activity of 6-(3-substituted propoxy)-2-oxo-1,2,3,4-tetrahydroquinolines." Chemical and Pharmaceutical Bulletin, 31(4), 1151-1157. Link
-
Sudo, T., et al. (2000). "Potent and selective inhibition of human phosphodiesterase 3 by cilostazol." Seminars in Thrombosis and Hemostasis, 26(S1), 13-16. Link
-
FDA Access Data. (1999). "Pletal (Cilostazol) Pharmacology Review." Center for Drug Evaluation and Research.[4] Link
-
Muller, P. Y., & Milton, M. N. (2012).[5] "The determination and interpretation of the therapeutic index in drug development." Nature Reviews Drug Discovery, 11(10), 751-761. Link
-
ChemicalBook. (2023). "Cilostazol Synthesis and Intermediates: 6-Hydroxy-3,4-dihydroquinolin-2(1H)-one." Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Treatment of Cardiovascular Dysfunction with PDE3-Inhibitors in Moderate and Severe Hypothermia—Effects on Cellular Elimination of Cyclic Adenosine Monophosphate and Cyclic Guanosine Monophosphate [frontiersin.org]
- 3. US20050222202A1 - Highly pure cilostazol and an improved process for obtaining same - Google Patents [patents.google.com]
- 4. academic.oup.com [academic.oup.com]
- 5. The determination and interpretation of the therapeutic index in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
